Product packaging for Bromoacetanilide(Cat. No.:CAS No. 103373-69-9)

Bromoacetanilide

Cat. No.: B025293
CAS No.: 103373-69-9
M. Wt: 214.06 g/mol
InChI Key: DCPLOIFDMMEBQZ-UHFFFAOYSA-N
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Description

Bromoacetanilide, specifically 4'-Bromoacetanilide (CAS 103-88-8), is a halogenated aryl acetanilide organic compound appearing as a white to light beige crystalline solid. It is a high-purity building block extensively used in the synthesis of diverse organic structures, including quinolones, pyrazolopyrimidines, heterocyclic compounds, organic dyes, and polymers. Its role as a versatile synthetic intermediate is fundamental in medicinal and materials chemistry research. In practical research applications, this compound is effectively employed as an internal standard in analytical methods, such as the determination of phenylurea and triazine herbicides and their transformation products in biological and environmental samples. It also serves as a key reagent in synthesizing ligands for coordination chemistry, for instance, in the formation of complexes with gadolinium(III) for anchoring onto metal oxide surfaces like titanium(IV) oxide. The mechanism of action in synthetic contexts often involves its function as an electrophilic partner in cross-coupling reactions or nucleophilic aromatic substitution. While its precise mechanistic role can vary, it is recognized to participate in catalytic cycles, such as facilitating nucleophilic substitution reactions. Spectroscopic and theoretical analyses, including Density Functional Theory (DFT) computations, confirm that charge transfer occurs within the molecule, providing insight into its reactivity and electronic properties. Key Properties: • CAS Number: 103-88-8 • Molecular Formula: C₈H₈BrNO • Molecular Weight: 214.06 g/mol • Melting Point: 165-169 °C • Physical Form: Crystalline Powder or Crystals • Solubility: Soluble in benzene, chloroform, and ethyl acetate; moderately soluble in alcohol; practically insoluble in water. Safety Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Avoid exposure and use with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B025293 Bromoacetanilide CAS No. 103373-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-bromo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLGGSWAIHNLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908348
Record name N-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103373-69-9
Record name Bromoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-bromoacetanilide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromoacetanilide: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and structure of key organic compounds is paramount. 4-Bromoacetanilide, a halogenated aryl acetanilide (B955), serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

4-Bromoacetanilide is a white to light beige crystalline solid.[1][3] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₈BrNO[3][4][5]
Molecular Weight 214.06 g/mol [3][4][5]
Melting Point 165-170 °C[3][6][7]
Boiling Point 353.4 °C at 760 mmHg (estimated)[3][7]
Density 1.543 - 1.717 g/cm³[1][3][7]
Appearance White to light beige crystalline solid[1][3][7]
Solubility
Insoluble in cold water[1][8]
Slightly soluble in hot water and alcohol[1][8]
Soluble in benzene, chloroform, and ethyl acetate[1][8]

Structural Information

The structural identifiers of 4-bromoacetanilide are essential for its unambiguous identification in research and development.

IdentifierValueSource
IUPAC Name N-(4-bromophenyl)acetamide[4][6]
CAS Number 103-88-8[5][6][8]
SMILES String CC(=O)NC1=CC=C(C=C1)Br[4][6][8]
InChI Key MSLICLMCQYQNPK-UHFFFAOYSA-N[4][6][8]

Experimental Protocols

The synthesis of 4-bromoacetanilide is a common procedure in organic chemistry, typically involving the electrophilic bromination of acetanilide. Below are detailed methodologies for both a traditional and a "green" synthesis approach.

Traditional Synthesis of 4-Bromoacetanilide from Acetanilide

This method utilizes bromine in glacial acetic acid.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Cold Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid.

  • In a separate container, dissolve 0.42 mL (1.34 g) of bromine in 6 mL of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with vigorous shaking.

  • Allow the mixture to stand at room temperature for 15 minutes.

  • Pour the resulting reddish-orange solution into a large excess of cold water to precipitate the product.

  • Collect the 4-bromoacetanilide crystals by filtration.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from ethanol to obtain colorless crystals.[9]

Green Synthesis of 4-Bromoacetanilide

This environmentally friendlier approach avoids the use of hazardous liquid bromine and instead employs a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide.[10][11]

Materials:

  • Acetanilide

  • Potassium Bromide (KBr)

  • Ceric Ammonium Nitrate (CAN)

  • Ethanol

  • Water

Procedure:

  • In a flask, prepare a mixture of acetanilide and potassium bromide in ethanol.

  • Separately, prepare an aqueous solution of ceric ammonium nitrate.

  • Slowly add the CAN solution to the acetanilide and KBr mixture.

  • After the addition is complete, pour the reaction mixture into ice-cold water.

  • A white precipitate of 4-bromoacetanilide will form.

  • Collect the product by filtration.

  • Recrystallize the crude product from ethanol.[11]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-bromoacetanilide from aniline, a common precursor to acetanilide.

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (e.g., Acetic Anhydride) Bromoacetanilide 4-Bromoacetanilide Acetanilide->this compound Bromination (e.g., Br2/CH3COOH or CAN/KBr) Purification Purification (Recrystallization) This compound->Purification Purification->this compound Pure Product

Caption: Synthesis workflow of 4-bromoacetanilide from aniline.

References

An In-depth Technical Guide to the Synthesis of Bromoacetanilide from Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of bromoacetanilide from acetanilide (B955) is a quintessential example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. This reaction is particularly valuable for introducing a bromine atom onto an aromatic ring, which serves as a versatile synthetic handle for further functionalization. The starting material, acetanilide, contains an acetamido group (-NHCOCH₃) attached to a benzene (B151609) ring. This group is an activator and an ortho, para-director for incoming electrophiles. Due to the significant steric hindrance posed by the bulky acetamido group, the bromination of acetanilide overwhelmingly yields the para-substituted product, 4-bromoacetanilide.[1][2][3] This high regioselectivity makes the reaction an efficient method for preparing this specific isomer. 4-bromoacetanilide and its derivatives are important precursors for various pharmaceutical compounds, including anti-cancer agents and kinase inhibitors.[1] This guide provides a detailed overview of the reaction mechanism, experimental protocols, and key data for researchers and professionals in drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of acetanilide proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three primary steps:

  • Generation of the Electrophile : In the presence of a polar solvent like glacial acetic acid, the bromine molecule (Br₂) becomes polarized, creating a potent electrophile (a bromonium ion, Br⁺, or a strongly polarized Br-Br bond).[4][5]

  • Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the acetanilide ring acts as a nucleophile, attacking the electrophilic bromine.[1] This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

  • Deprotonation and Restoration of Aromaticity : A weak base, such as a bromide ion (Br⁻) or an acetic acid molecule, abstracts a proton from the carbon atom bonded to the new bromine atom.[1][4] The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 4-bromoacetanilide.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Br_plus δ+Br-Brδ- Br2->Br_plus Polarization in Acetic Acid Acetanilide Acetanilide Sigma_Complex Sigma Complex (Carbocation Intermediate) Acetanilide->Sigma_Complex Attack on Br⁺ Product 4-Bromoacetanilide Sigma_Complex->Product Loss of H⁺ HBr HBr

Caption: The mechanism of electrophilic aromatic bromination of acetanilide.

Experimental Protocols

Several methods exist for the bromination of acetanilide. The classical approach uses liquid bromine in glacial acetic acid, while modern, "greener" alternatives generate bromine in situ to avoid handling the hazardous liquid directly.

Protocol 1: Bromination using Liquid Bromine in Acetic Acid

This is a traditional and effective method for preparing 4-bromoacetanilide.[7][8]

Reagents and Materials:

  • Acetanilide (3.0 g, 0.022 mol)

  • Glacial Acetic Acid (20 mL total)

  • Liquid Bromine (1.5 mL)

  • Ethanol (B145695) (for recrystallization)

  • 100 mL Conical flask, Beaker (250 mL), Buchner funnel, filter paper

  • Stirring rod, Dropper

Procedure:

  • In a 100 mL conical flask, dissolve 3.0 g of acetanilide in 10 mL of glacial acetic acid. Stir with a glass rod to aid dissolution.[8]

  • In a separate flask, carefully prepare a bromine solution by adding 1.5 mL of liquid bromine to 10 mL of glacial acetic acid. (Caution: This step must be performed in a fume hood. Bromine is highly corrosive and toxic.) [8]

  • Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.[8]

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[8]

  • Pour the resulting reddish-orange reaction mixture into a beaker containing approximately 100 mL of cold water, stirring continuously. The crude product will precipitate.[7][8]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[8]

  • Wash the crystals with cold water to remove residual acid.

  • Purify the crude product by recrystallization from ethanol.[7][8]

  • Collect the purified crystals by vacuum filtration, allow them to air dry, and determine the weight and melting point.

Protocol 2: In-Situ Bromination using KBrO₃ and HBr

This method avoids the direct handling of liquid bromine by generating it within the reaction mixture, offering a safer alternative.[1][9]

Reagents and Materials:

  • Acetanilide (0.200 g, 1.5 mmol)

  • Potassium Bromate (KBrO₃) (0.085 g, 0.5 mmol)

  • Glacial Acetic Acid (2 mL)

  • 48% Hydrobromic Acid (HBr) (0.3 mL, 2.6 mmol)

  • Sodium bisulfite solution (dilute)

  • Ethanol (for recrystallization)

  • 10 mL Erlenmeyer flask, Hirsch funnel, filter paper

  • Magnetic stirrer and stir bar

Procedure:

  • Place 0.200 g of acetanilide, 0.085 g of potassium bromate, and 2 mL of glacial acetic acid into a 10 mL Erlenmeyer flask equipped with a magnetic stir bar.[9]

  • While stirring the mixture rapidly, add 0.3 mL of 48% hydrobromic acid. An orange color, indicating the formation of bromine, should appear.[9]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[1][9]

  • Pour the reaction mixture into 25 mL of cold water. Stir for 15 minutes to allow for complete precipitation.[9]

  • Collect the solid product by suction filtration on a Hirsch funnel.[9]

  • Wash the solid first with a dilute sodium bisulfite solution to remove any unreacted bromine, and then with cold water.[9]

  • After air drying, purify the crude product by recrystallization from 95% ethanol to obtain colorless needles of 4-bromoacetanilide.[9]

  • Dry the final product and record its weight and melting point.

Data Presentation

Quantitative data from experimental procedures and product characterization are crucial for assessing the success and reproducibility of the synthesis.

Table 1: Summary of Experimental Data
ParameterProtocol 1 (Liquid Br₂)[7][8]Protocol 2 (In-Situ Br₂)[1][9]Alternative In-Situ Method[1]
Starting Acetanilide 1.0 - 3.0 g0.200 g-
Brominating Agents Br₂ (0.42-1.5 mL)KBrO₃ (0.085 g), HBr (0.3 mL)NaBr, NaOCl
Solvent Glacial Acetic AcidGlacial Acetic AcidEthanol, Acetic Acid
Reaction Time 15 min30 - 60 min15 min
Reported Yield ~1 g product from 1 g reactantGood96%
Recrystallization Solvent Ethanol95% EthanolEthanol
Product Appearance Colorless crystalsColorless needlesWhite solid
Table 2: Physical and Spectroscopic Properties of 4-Bromoacetanilide
PropertyValueReference(s)
Molecular Formula C₈H₈BrNO[10][11]
Molecular Weight 214.06 g/mol [10]
Melting Point 166-171 °C[7][9][11]
Density 1.717 g/mL[11]
Appearance White to off-white crystalline solid[7][12]
Solubility Soluble in hot ethanol; sparingly soluble in cold water[7][13]
IR Absorption (cm⁻¹) ~3288 (N-H stretch), ~1664 (C=O, Amide I)[1][12]
¹H NMR (CDCl₃, δ ppm) ~2.16 (s, 3H, CH₃), ~7.3-7.5 (m, 4H, Ar-H), ~7.65 (s, 1H, N-H)[12]

Experimental Workflow and Purification

The overall process from starting materials to the pure final product follows a logical sequence of steps involving reaction, isolation, and purification.

G cluster_reaction Reaction Stage cluster_isolation Isolation Stage cluster_purification Purification & Analysis A 1. Dissolve Acetanilide in Glacial Acetic Acid B 2. Prepare/Add Brominating Agent C 3. Mix and React (15-60 min) D 4. Precipitation in Cold Water C->D E 5. Vacuum Filtration (Collect Crude Product) D->E F 6. Wash Solid (Water, NaHSO₃) E->F G 7. Recrystallization from Ethanol F->G H 8. Dry Purified Crystals G->H I 9. Analysis (Yield, MP, Spectroscopy) H->I

Caption: General experimental workflow for the synthesis of 4-bromoacetanilide.
Purification by Recrystallization

Recrystallization is the most critical step for obtaining high-purity 4-bromoacetanilide.[14] Any ortho-isomer or unreacted starting material is removed during this process.

General Procedure:

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimum amount of hot solvent (typically 95% ethanol) to just dissolve the solid.[7][9] Keep the solution at or near its boiling point.

  • If the solution is colored, activated charcoal can be added to adsorb colored impurities, followed by hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 4-bromoacetanilide will begin to form.[15]

  • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[13]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals completely before final analysis.

The synthesis of 4-bromoacetanilide from acetanilide is a robust and highly regioselective electrophilic aromatic substitution. The procedure is adaptable, with both traditional methods using liquid bromine and safer, greener alternatives that generate the electrophile in situ. Careful execution of the reaction followed by a meticulous recrystallization step consistently yields a high-purity product. The quantitative data, including yield and melting point, serve as reliable benchmarks for success. This synthesis remains a cornerstone of organic chemistry education and a valuable transformation for researchers in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Physical Properties of p-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromoacetanilide, also known as N-(4-bromophenyl)acetamide, is a halogenated aromatic amide. It serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the key physical characteristics of p-bromoacetanilide, supported by experimental protocols and spectral data.

Core Physical Properties

The physical state of p-bromoacetanilide under standard conditions is a white to light beige crystalline solid.[1] Its fundamental physical constants have been well-established and are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueReference
Molecular FormulaC₈H₈BrNO[2]
Molecular Weight214.06 g/mol [2]
Melting Point165-170 °C[3]
Density1.717 g/cm³[1][4]
AppearanceWhite to light beige crystalline solid[1][5]
Solubility Profile

The solubility of p-bromoacetanilide is a critical parameter for its application in various solvent systems for reactions and purification processes.

SolventSolubilityReference
Cold WaterPractically insoluble[2][6]
Hot WaterSparingly soluble[2][6]
EthanolModerately soluble[2][6]
BenzeneSoluble[2][6]
ChloroformSoluble[2][6]
Ethyl AcetateSoluble[2][6]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for the confirmation of the molecular structure of p-bromoacetanilide. The following sections detail its characteristic spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of p-bromoacetanilide exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~3100-3000C-H stretch (aromatic)
~2920C-H stretch (methyl)
~1680C=O stretch (amide I)
~1600, 1590, 1540C=C stretch (aromatic ring) and N-H bend (amide II)
~832-820C-H out-of-plane bend (p-disubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.1Singlet (broad)1HN-H (amide proton)
~7.57Doublet2HAromatic protons ortho to the acetamido group
~7.47Doublet2HAromatic protons ortho to the bromine atom
~2.05Singlet3HCH₃ (acetyl group)

¹³C NMR:

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Peak assignments are based on the chemical environment of each carbon atom.

Chemical Shift (ppm)Assignment
~168C=O (amide carbonyl)
~138Aromatic C-N
~131Aromatic C-H (ortho to Br)
~121Aromatic C-H (ortho to NHCOCH₃)
~115Aromatic C-Br
~24CH₃ (acetyl group)
Mass Spectrometry (MS)

The electron ionization mass spectrum of p-bromoacetanilide shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

m/zInterpretation
213/215Molecular ion peak [M]⁺ and [M+2]⁺
171/173Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion
134[C₆H₅Br]⁺
92[C₆H₄NH₂]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties of p-bromoacetanilide are provided below.

Synthesis of p-Bromoacetanilide from Acetanilide (B955)

This procedure describes the electrophilic aromatic substitution (bromination) of acetanilide to yield p-bromoacetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Ethanol

  • Sodium bisulfite solution (optional, for quenching excess bromine)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

  • Stirring apparatus

  • Heating mantle or water bath

Procedure:

  • Dissolve a known amount of acetanilide in glacial acetic acid in an Erlenmeyer flask with gentle warming if necessary.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The reaction mixture will develop an orange or reddish-brown color.

  • After the addition is complete, continue stirring the mixture for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing cold water. This will cause the crude p-bromoacetanilide to precipitate out of the solution.

  • If the solution remains colored due to excess bromine, add a small amount of sodium bisulfite solution until the color disappears.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Purify the crude p-bromoacetanilide by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and determine their mass and melting point.

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.

Materials:

  • Purified p-bromoacetanilide

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the p-bromoacetanilide sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube by tapping the sealed end on a hard surface. The sample height should be 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • A pure compound will have a sharp melting range of 1-2 °C.

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of p-bromoacetanilide in various solvents.

Materials:

  • p-Bromoacetanilide

  • A selection of solvents (e.g., water, ethanol, chloroform, benzene)

  • Test tubes

  • Spatula

  • Vortex mixer or stirring rod

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of p-bromoacetanilide into a series of clean, dry test tubes.

  • To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

  • Agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

  • Visually inspect the mixture to determine if the solid has dissolved completely.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is sparingly soluble or insoluble.

  • For sparingly soluble compounds, gentle heating can be applied to assess solubility at elevated temperatures. Observe if the solid dissolves upon heating and if it recrystallizes upon cooling.

Determination of Density by Volume Displacement

This method is suitable for determining the density of an insoluble solid like p-bromoacetanilide.

Materials:

  • p-Bromoacetanilide crystals

  • A graduated cylinder

  • A liquid in which p-bromoacetanilide is insoluble (e.g., water)

  • An analytical balance

Procedure:

  • Weigh a known mass of p-bromoacetanilide crystals using an analytical balance.

  • Fill a graduated cylinder with a known volume of the insoluble liquid (e.g., water) and record the initial volume.

  • Carefully add the weighed p-bromoacetanilide crystals to the graduated cylinder, ensuring there is no splashing of the liquid.

  • Gently tap the cylinder to dislodge any air bubbles adhering to the crystals.

  • Record the final volume of the liquid in the graduated cylinder.

  • The volume of the p-bromoacetanilide sample is the difference between the final and initial volumes.

  • Calculate the density using the formula: Density = Mass / Volume.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to characterization of p-bromoacetanilide.

experimental_workflow start Start: Acetanilide bromination Bromination (Acetic Acid, Bromine) start->bromination precipitation Precipitation (Addition to Water) bromination->precipitation filtration Vacuum Filtration (Isolation of Crude Product) precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying pure_product Pure p-Bromoacetanilide drying->pure_product mp Melting Point Determination pure_product->mp solubility Solubility Testing pure_product->solubility density Density Measurement pure_product->density ir IR Spectroscopy pure_product->ir nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Workflow for the synthesis and physical characterization of p-bromoacetanilide.

References

Technical Guide: 4-Bromoacetanilide - Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetanilide is a vital intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility stems from the presence of both an acetamido group and a bromine atom on the benzene (B151609) ring, which allows for a variety of chemical transformations. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its synthesis and subsequent reactions, and a look into its applications in modern research and development.

Core Properties of 4-Bromoacetanilide

This section summarizes the key physical and chemical properties of 4-bromoacetanilide. The data is presented for easy reference and comparison.

PropertyValue
CAS Number 103-88-8
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance White to light beige crystalline solid
Melting Point 165-169 °C
Solubility Soluble in benzene, chloroform, and ethyl acetate (B1210297); slightly soluble in alcohol and hot water; insoluble in cold water.[3][4]
IUPAC Name N-(4-bromophenyl)acetamide
Synonyms p-Bromoacetanilide, N-Acetyl-4-bromoaniline

Experimental Protocols

Detailed methodologies for the synthesis of 4-bromoacetanilide and its application in a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-Bromoacetanilide via Electrophilic Bromination of Acetanilide (B955)

This protocol describes the synthesis of 4-bromoacetanilide through the bromination of acetanilide using bromine in glacial acetic acid.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (B145695) (for recrystallization)

  • Distilled Water

  • Sodium Bisulfite Solution (optional, for quenching excess bromine)

Procedure:

  • In a fume hood, dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in a suitable flask.

  • In a separate container, prepare a solution of 0.42 mL of bromine in 6 mL of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution.

  • After the addition is complete, stir the mixture vigorously and let it stand at room temperature for 15 minutes. The solution will turn reddish-orange.[5]

  • Pour the reaction mixture into a large volume of cold water (approximately 100 mL) to precipitate the crude product.

  • If excess bromine is present (indicated by a persistent orange color), add a few drops of sodium bisulfite solution until the color disappears.

  • Collect the solid product by vacuum filtration and wash the crystals with cold water.

  • Purify the crude 4-bromoacetanilide by recrystallization from ethanol to obtain colorless crystals.

  • Dry the purified crystals and determine the melting point and yield. The expected melting point is around 167 °C.[5]

Suzuki-Miyaura Cross-Coupling of 4-Bromoacetanilide with Phenylboronic Acid

This protocol outlines a ligand-free Suzuki-Miyaura coupling reaction to form 4-acetylbiphenyl, demonstrating a key application of 4-bromoacetanilide in carbon-carbon bond formation.

Materials:

  • 4-Bromoacetanilide

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl Ether (for extraction)

  • Silica (B1680970) Gel (for column chromatography)

  • n-Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • In a reaction vessel, combine 4-bromoacetanilide (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add a catalytic amount of palladium(II) acetate (e.g., 0.5 mol%).

  • Add a mixture of DMF and water as the solvent.[6]

  • Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of 4-bromoacetanilide and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Acetanilide in Glacial Acetic Acid add_bromine Add Bromine Solution to Acetanilide Solution start->add_bromine Combine Reactants bromine_prep Prepare Bromine Solution in Glacial Acetic Acid bromine_prep->add_bromine stir Stir at Room Temperature (15 minutes) add_bromine->stir Initiate Reaction precipitate Pour into Cold Water stir->precipitate Precipitate Product filter Vacuum Filtration precipitate->filter Isolate Crude Product wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize Purify Product dry Dry the Product recrystallize->dry

Caption: Experimental workflow for the synthesis of 4-bromoacetanilide.

Suzuki_Cycle pd0 Pd(0) pd2_complex R-Pd(II)-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R' pd2_complex->transmetalation_complex Transmetalation (R'-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination (R-R') info1 info2 info3 info4

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

4-Bromoacetanilide is a versatile precursor in the synthesis of various pharmaceutical compounds, including analgesic and antipyretic drugs.[2] Its structure allows for further functionalization through reactions like the Suzuki-Miyaura coupling, which is instrumental in creating biaryl structures prevalent in many modern pharmaceuticals.[2] Additionally, it serves as an internal standard in the analytical determination of herbicides and their degradation products.[3][4] The demand for high-purity 4-bromoacetanilide continues to grow, driven by ongoing research and development in the pharmaceutical and agrochemical industries.[8]

References

A Comprehensive Guide to the Solubility of Bromoacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of bromoacetanilide in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar molecule, solubility is expected to be higher in polar solvents. Factors such as temperature, solvent polarity, and the presence of functional groups that can engage in hydrogen bonding significantly influence its solubility.

Quantitative Solubility Data

Precise, temperature-dependent solubility data is essential for process optimization and the design of crystallization procedures. While comprehensive datasets for this compound are not abundant in publicly available literature, the following table summarizes the available qualitative and semi-quantitative information.

SolventClassificationReported SolubilityTemperature
BenzeneNonpolar AromaticSoluble[1]Not Specified
ChloroformPolar AproticSoluble[1]Not Specified
Ethyl AcetatePolar AproticSoluble[1]Not Specified
Ethanol (B145695)Polar ProticModerately Soluble (10-20 g/L)Room Temperature
MethanolPolar ProticSolubleNot Specified
AcetonePolar AproticSolubleNot Specified
Hot WaterPolar ProticSlightly Soluble[1]Not Specified
Cold WaterPolar ProticInsolubleNot Specified

Note: "Room Temperature" is not a precise scientific standard and can vary. The quantitative value for ethanol should be considered an approximation.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

  • Analysis of Solute Concentration:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).

    • Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is essential for this step.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100g of solvent, g/L of solution, or mole fraction.

    • Calculate the solubility based on the measured concentration and the mass or volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to solvent in vials B Seal vials A->B C Place in temperature-controlled shaker/water bath D Agitate for 24-48 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant with temperature-controlled syringe E->F G Filter supernatant F->G H Dilute filtrate for analysis G->H I Analyze concentration (UV-Vis or HPLC) H->I J Calculate solubility (e.g., g/100g solvent) I->J

Caption: Workflow for experimental solubility determination.

Signaling Pathways in Drug Development

While this compound itself is not typically a final drug product, it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The APIs synthesized from this compound may interact with numerous biological signaling pathways. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, are developed from scaffolds that could be derived from this compound. The diagram below represents a simplified, hypothetical signaling pathway that a drug derived from a this compound precursor might inhibit.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF_Activation Transcription Factor Activation Kinase2->TF_Activation Phosphorylation Transcription Gene Transcription TF_Activation->Transcription Drug Drug (this compound Derivative) Drug->Kinase2 Inhibition Cell_Response Cellular Response (e.g., Proliferation) Transcription->Cell_Response

Caption: Hypothetical drug inhibition of a kinase cascade.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various chemical and pharmaceutical processes. While existing data provides a general understanding, there is a clear need for more comprehensive, temperature-dependent quantitative studies to facilitate more precise process design and optimization. The experimental protocol outlined in this guide provides a robust framework for obtaining such critical data. A deeper understanding of the solubility and reactivity of this compound will continue to support its role as a valuable intermediate in the development of novel therapeutics.

References

An In-depth Technical Guide to the Melting Point of 4-Bromoacetanilide and Its Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-bromoacetanilide, a critical parameter in its synthesis, purification, and identification. The document details the significance of this physical property, presents standardized experimental protocols, and summarizes key quantitative data.

Introduction to 4-Bromoacetanilide

4-Bromoacetanilide (CAS No: 103-88-8), with the molecular formula C₈H₈BrNO, is a white to light beige crystalline solid.[1] It serves as a vital intermediate in various organic syntheses, including the production of pharmaceuticals and dyes.[2][3] The melting point is one of its most fundamental and frequently utilized physical properties. Accurate determination of the melting point is crucial for confirming the identity of the compound and, more importantly, for assessing its purity.[2] In research and industrial applications, a precise melting point ensures the quality and consistency of the material being used in subsequent reactions or formulations.

Quantitative Data: Melting Point of 4-Bromoacetanilide

The reported melting point of 4-bromoacetanilide varies slightly across different sources, which can be attributed to the purity of the sample and the analytical method used. The data below is compiled from various chemical suppliers and literature.

ParameterReported Value (°C)Source(s)
Melting Point Range165 - 168 °C[2][4]
Melting Point Range166 - 170 °C[5][6]
Melting Point Range165 - 169 °C[1][7]
Melting Point Range162 - 166 °C[2]
Specific Melting Point167 °C[8]
Specific Melting Point168 °C[1]
Specific Melting Point166 °C[9]

Significance of the Melting Point in Chemical Analysis

The melting point is a highly informative physical property in organic chemistry for several reasons.[10]

A pure crystalline solid melts over a very narrow temperature range, typically 0.5–1 °C.[10][11] The characteristic melting range of pure 4-bromoacetanilide (approximately 165-169 °C) serves as a primary method for its identification.[2][7] Any significant deviation from this range suggests the presence of impurities.[2]

The presence of impurities disrupts the uniform crystalline lattice structure of a solid.[10] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break them apart.[10][12] Consequently, an impure sample of 4-bromoacetanilide will exhibit two distinct characteristics:

  • Melting Point Depression: The temperature at which the substance begins to melt will be lower than that of the pure compound.[10][13]

  • Melting Point Range Broadening: The substance will melt over a wider temperature range (e.g., more than 5 °C).[7][11]

For instance, if a synthesis of 4-bromoacetanilide (para-isomer) also produces a small amount of o-bromoacetanilide (melting point 100-102 °C) as an impurity, the resulting mixture will have a melting point that is both lower and broader than the literature value for the pure para-isomer.[7]

The relatively high melting point of 4-bromoacetanilide compared to its ortho- and meta-isomers is attributed to its molecular symmetry.[14] The para-substitution pattern allows for more efficient packing and stronger π-π stacking interactions within the crystal lattice.[14] This dense packing requires more thermal energy to disrupt, resulting in a higher melting point.[13][14]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and melting point determination of 4-bromoacetanilide.

This protocol describes a common laboratory method for the synthesis of 4-bromoacetanilide from acetanilide (B955).

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine solution in acetic acid (25% w/v)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in an Erlenmeyer flask.[8]

  • In a fume hood, slowly add 1.34 g (0.42 mL) of bromine dissolved in 6 mL of glacial acetic acid to the acetanilide solution while shaking or stirring.[8]

  • Continue to stir the mixture vigorously at room temperature for 15 minutes. The solution will turn a reddish-orange color.[8]

  • Pour the reaction mixture into a beaker containing a large excess of cold water or crushed ice (approximately 20 g) with constant stirring.[8][15]

  • The crude 4-bromoacetanilide will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold water to remove any remaining acid and unreacted bromine.[8]

  • Allow the crude product to air dry before proceeding to recrystallization.

Recrystallization is essential to remove impurities from the crude product, resulting in a sharper melting point.

Materials:

  • Crude 4-bromoacetanilide

  • Ethanol (or a suitable solvent pair like methanol-water)

  • Erlenmeyer flasks

  • Hot plate

  • Vacuum filtration apparatus

Procedure:

  • Transfer the crude 4-bromoacetanilide to a 50 mL Erlenmeyer flask.[16]

  • In a separate flask, heat the recrystallization solvent (e.g., ethanol) to a gentle boil on a hot plate.[8][16]

  • Add the minimum amount of the hot solvent to the crude product to dissolve it completely. Keep the solution at or near its boiling point.[16][17]

  • If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution boiled for a few more minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[18]

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystals of pure 4-bromoacetanilide will begin to form.[18]

  • To maximize the yield, place the flask in an ice-water bath to complete the crystallization process.[17]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]

  • Dry the crystals completely on a watch glass or in a desiccator. The final product should be colorless crystals.[8]

This protocol describes the use of a capillary tube method for determining the melting point range.

Materials:

  • Dry, purified 4-bromoacetanilide

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Finely crush a small amount of the dry, purified 4-bromoacetanilide crystals.

  • Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[19]

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (approx. 165 °C).

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).[11]

  • Continue heating slowly and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).[11]

  • The recorded temperature span constitutes the melting point range. For a pure sample, this range should be narrow (≤ 2 °C).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between purity and melting point.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis start_node start_node process_node process_node product_node product_node analysis_node analysis_node final_node final_node A Acetanilide + Bromine/Acetic Acid B Electrophilic Bromination Reaction A->B C Crude 4-Bromoacetanilide B->C Precipitation & Filtration D Recrystallization (e.g., from Ethanol) C->D E Pure Crystalline 4-Bromoacetanilide D->E Cooling & Filtration F Melting Point Determination E->F G Compare to Literature Value (165-169 °C) F->G

Caption: Experimental workflow for the synthesis and analysis of 4-bromoacetanilide.

G center_node center_node high_purity_node high_purity_node low_purity_node low_purity_node result_node result_node Purity Purity of 4-Bromoacetanilide Sample HighPurity High Purity Purity->HighPurity LowPurity Low Purity (Contains Impurities) Purity->LowPurity SharpMP Sharp Melting Range (e.g., 167-168 °C) HighPurity->SharpMP CorrectMP Matches Literature Value (approx. 165-169 °C) HighPurity->CorrectMP BroadMP Broad Melting Range (e.g., 158-164 °C) LowPurity->BroadMP DepressedMP Depressed Melting Point (< 165 °C) LowPurity->DepressedMP

Caption: Relationship between sample purity and melting point characteristics.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution: Synthesis of p-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of bromoacetanilide. It is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, experimental protocols, and key analytical data.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of acetanilide (B955) is a classic example of an electrophilic aromatic substitution reaction. In this process, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The acetamido group (-NHCOCH₃) attached to the benzene ring plays a crucial role in this reaction. It is an activating group, meaning it increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Furthermore, it is an ortho, para-directing group, guiding the incoming electrophile to the positions ortho or para to itself. Due to the significant steric hindrance of the acetamido group, the para-substituted product, 4-bromoacetanilide, is predominantly formed.[1][2][3]

The mechanism proceeds through three primary steps:

  • Generation of the Electrophile : In the presence of a polar solvent like glacial acetic acid, the molecular bromine (Br₂) becomes polarized, creating a potent electrophile (δ⁺Br-Brδ⁻) that can be attacked by the aromatic ring.[4] While some EAS reactions require a Lewis acid catalyst (e.g., FeBr₃) to generate the electrophile, the activated nature of the acetanilide ring often makes this unnecessary.[5][6]

  • Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the activated acetanilide ring acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][4][7]

  • Deprotonation and Aromaticity Restoration : A weak base, such as the bromide ion (Br⁻) or a solvent molecule, abstracts a proton from the carbon atom bonded to the bromine. This regenerates the stable aromatic system and yields the final product, p-bromoacetanilide, along with hydrobromic acid (HBr).[1][4]

Caption: Reaction mechanism for the bromination of acetanilide.

Experimental Protocols

Multiple methods exist for the bromination of acetanilide. The classic laboratory procedure involves liquid bromine in glacial acetic acid. Greener alternatives have been developed to avoid handling hazardous molecular bromine by generating it in situ.

Protocol 1: Bromination using Bromine in Acetic Acid [2][8]

This procedure is a representative method for the synthesis of p-bromoacetanilide. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment.

  • Dissolution : Dissolve 3.0 g (0.022 mol) of acetanilide in 10 mL of glacial acetic acid in a 100 mL conical flask. Stir with a glass rod to aid dissolution.

  • Bromine Solution Preparation : In a separate container, carefully prepare a brominating solution by adding 1.5 mL of liquid bromine to 10 mL of glacial acetic acid.

  • Reaction : Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.

  • Reaction Time : After the addition is complete, continue stirring the mixture for 15 minutes at room temperature to allow the reaction to complete.

  • Precipitation : Pour the reaction mixture into a beaker containing 100 mL of cold water. A white precipitate of p-bromoacetanilide should form.

  • Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acid.

  • Purification : Purify the crude product by recrystallization from ethanol (B145695) to obtain white crystals of p-bromoacetanilide.

  • Drying and Analysis : Dry the purified crystals, weigh them to determine the yield, and characterize the product by measuring its melting point and acquiring spectroscopic data.

G Experimental Workflow for p-Bromoacetanilide Synthesis start Start dissolve 1. Dissolve Acetanilide in Glacial Acetic Acid start->dissolve react 3. Add Bromine Solution to Acetanilide Solution dissolve->react prepare_br 2. Prepare Bromine Solution in Acetic Acid prepare_br->react stir 4. Stir for 15 minutes at Room Temperature react->stir precipitate 5. Pour into Cold Water to Precipitate Product stir->precipitate filter 6. Collect Crude Product by Vacuum Filtration precipitate->filter recrystallize 7. Purify by Recrystallization from Ethanol filter->recrystallize dry 8. Dry and Weigh Final Product recrystallize->dry analyze 9. Characterize Product (MP, NMR, IR) dry->analyze end End analyze->end

Caption: General experimental workflow for synthesis and purification.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of 4-bromoacetanilide.

Table 1: Reaction Yields for 4-Bromoacetanilide Synthesis

Bromination MethodReported YieldReference
In situ Br₂ from KBrO₃ and HBr96%[1]
Sodium tungstate (B81510) catalyzed NaBO₃ with KBrO₃86%[1]
In situ Br₂ from NaBr and NaOCl68%[9]
Student experiment using KBrO₃ and HBr65.5%[1]

Table 2: Physical Properties of 4-Bromoacetanilide

PropertyValueReference(s)
Molecular Weight214.06 g/mol [6]
Melting Point167-169 °C[9]
168 °C[6]
165-167 °C[10]
AppearanceWhite crystalline solid[9]

Table 3: Spectroscopic Data for 4-Bromoacetanilide

TechniqueSolvent/MethodPeak Assignments (δ in ppm, ν in cm⁻¹)Reference(s)
¹H NMR DMSO-d₆δ 10.06 (s, 1H, N-H), 7.57 (d, 2H, Ar-H), 7.47 (d, 2H, Ar-H), 2.04 (s, 3H, -CH₃)[9][11]
¹³C NMR DMSOδ 168.9 (C=O), 139.1 (Ar C-N), 131.9 (Ar C-H), 121.3 (Ar C-H), 114.9 (Ar C-Br), 24.4 (-CH₃)[9]
FT-IR KBr Pelletν 3300 (N-H stretch), 3064 (Ar C-H stretch), 2928 (Aliphatic C-H stretch), 1667 (Amide I, C=O stretch), 1536 (Amide II, N-H bend), 1258 (C-N stretch)[9]

References

The Role of the Acetamido Group in the Bromination of Acetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of acetanilide (B955) is a cornerstone reaction in organic synthesis, frequently employed in educational and industrial settings. The acetamido group (-NHCOCH₃) plays a pivotal role in this electrophilic aromatic substitution, governing both the reactivity of the aromatic ring and the regioselectivity of the substitution. This technical guide provides an in-depth analysis of the multifaceted role of the acetamido group, encompassing its electronic effects, the reaction mechanism, steric influences, and kinetic aspects. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds. The introduction of a bromine atom onto an aromatic ring, or bromination, is a key transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. When a substituent is present on the benzene (B151609) ring, it profoundly influences the rate and orientation of subsequent substitutions. Acetanilide, the N-acetylated derivative of aniline, provides an excellent case study to understand these substituent effects. The acetamido group, while still an activating group, offers a level of control and selectivity that is absent in the highly reactive parent amine, aniline. This guide will dissect the chemical principles that underpin the controlled bromination of acetanilide, with a focus on the instrumental role of the acetamido substituent.

Electronic Effects of the Acetamido Group

The influence of the acetamido group on the aromatic ring is a delicate interplay of two opposing electronic effects: resonance and induction.

2.1. Resonance Effect (+R): The nitrogen atom of the acetamido group possesses a lone pair of electrons that can be delocalized into the benzene ring through the π-system. This donation of electron density, known as a positive resonance effect (+R), increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. This increased electron density makes the ring more susceptible to attack by an electrophile, such as the bromine cation (Br⁺) or a polarized bromine molecule.[1][2][3]

2.2. Inductive Effect (-I): The nitrogen and oxygen atoms within the acetamido group are electronegative. This electronegativity results in the withdrawal of electron density from the aromatic ring through the sigma (σ) bonds, an effect termed a negative inductive effect (-I).[3] Furthermore, the lone pair on the nitrogen is also in resonance with the adjacent carbonyl group, which further reduces its ability to donate electrons to the aromatic ring compared to a simple amino group (-NH₂).[3][4][5]

2.3. Overall Effect: A Moderated Activation: The positive resonance effect of the acetamido group is stronger than its negative inductive effect.[3] Consequently, the net effect is an activation of the benzene ring towards electrophilic aromatic substitution. However, due to the competing inductive effect and the internal resonance with the carbonyl group, the acetamido group is a less powerful activating group than the amino group (-NH₂).[4] This moderation of reactivity is crucial as it prevents the polysubstitution and oxidation side reactions that are often observed during the bromination of the more reactive aniline.[6]

Directing Effects and Regioselectivity

The acetamido group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring. This directing effect is a direct consequence of the resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) formed during the electrophilic attack.

dot

directing_effects cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack ortho_start Acetanilide ortho_intermediate Ortho Arenium Ion (Resonance Stabilized) ortho_start->ortho_intermediate + Br+ ortho_product Ortho-Bromoacetanilide ortho_intermediate->ortho_product - H+ para_start Acetanilide para_intermediate Para Arenium Ion (Resonance Stabilized) para_start->para_intermediate + Br+ para_product Para-Bromoacetanilide (Major Product) para_intermediate->para_product - H+ meta_start Acetanilide meta_intermediate Meta Arenium Ion (Less Stable) meta_start->meta_intermediate + Br+ meta_product Meta-Bromoacetanilide (Minor/Not Formed) meta_intermediate->meta_product - H+

Figure 1: Regioselectivity in the bromination of acetanilide.

When the bromine electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the acetamido group. This provides significant stabilization to the arenium ion intermediate. In contrast, attack at the meta position does not allow for this direct resonance stabilization by the nitrogen lone pair, resulting in a less stable intermediate and a much slower reaction rate for meta substitution.

The Role of Steric Hindrance

While the acetamido group directs electrophiles to both the ortho and para positions, the bromination of acetanilide yields predominantly the para isomer, p-bromoacetanilide.[7] This high regioselectivity is attributed to steric hindrance. The acetamido group is sterically bulky, and its presence impedes the approach of the bromine electrophile to the adjacent ortho positions.[8] The para position, being remote from the bulky substituent, is more accessible, leading to the preferential formation of the para-substituted product.

Reaction Mechanism

The bromination of acetanilide proceeds via a classic electrophilic aromatic substitution mechanism.

dot

bromination_mechanism step1 Step 1: Generation of the Electrophile Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻ step2 Step 2: Nucleophilic Attack Acetanilide attacks the bromine electrophile step1->step2 step3 Formation of the Sigma Complex (Arenium Ion Intermediate) step2->step3 step4 Step 3: Deprotonation Loss of a proton to restore aromaticity step3->step4 product p-Bromoacetanilide step4->product

Figure 2: Stepwise mechanism of the bromination of acetanilide.

Step 1: Generation of the Electrophile: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) is polarized, creating a more potent electrophile, the bromonium ion (Br⁺), or a highly polarized Br-Br bond complexed with the catalyst.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of acetanilide acts as a nucleophile and attacks the electrophilic bromine. This attack, preferentially at the para position, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

Step 3: Deprotonation: A weak base, such as the FeBr₄⁻ anion or the solvent, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, p-bromoacetanilide, along with the regenerated catalyst and hydrogen bromide.

Quantitative Data

While it is widely reported that the bromination of acetanilide yields the para isomer as the major product, specific quantitative data on the ortho/para ratio is not consistently available across the literature. Most experimental procedures are designed to maximize the yield of the p-bromoacetanilide, and often do not quantify the minor ortho isomer.

Table 1: Kinetic Data for the Bromination of Acetanilide

ParameterValueConditionsReference
Reaction Order
With respect to AcetanilideFirst OrderAqueous solution, potentiometric study
With respect to BromineFirst OrderAqueous solution, potentiometric study
Overall Reaction OrderSecond OrderAqueous solution, potentiometric study
Activation Parameters
Energy of Activation (Ea)Data not explicitly provided in abstractAqueous solution, potentiometric study
Frequency Factor (A)Data not explicitly provided in abstractAqueous solution, potentiometric study
Entropy of Activation (ΔS‡)Data not explicitly provided in abstractAqueous solution, potentiometric study

Note: While the study confirms the reaction order, specific values for activation parameters were not available in the accessed abstract.

Table 2: Product Yields from Representative Experimental Protocols

Starting MaterialBrominating AgentSolventReported Yield of p-BromoacetanilideReference
AcetanilideBromine in Acetic AcidGlacial Acetic AcidNot specified, but implied to be high
AcetanilideKBrO₃ / HBr (in situ bromine generation)Glacial Acetic Acid"Good yield"
AcetanilideCeric Ammonium Nitrate / KBrEthanol/Water85%
AcetanilideBromine in Acetic AcidGlacial Acetic Acid34.10% (student lab report)

Note: The reported yields can vary significantly based on the specific experimental conditions, scale, and purification methods.

Experimental Protocols

The following are representative experimental procedures for the bromination of acetanilide.

Protocol 1: Bromination using Bromine in Acetic Acid

  • Objective: To synthesize p-bromoacetanilide using a solution of bromine in glacial acetic acid.

  • Materials:

    • Acetanilide

    • Glacial acetic acid

    • Solution of bromine in glacial acetic acid

    • Cold water

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve a known quantity of acetanilide in glacial acetic acid in a suitable flask with stirring.

    • Slowly add a stoichiometric amount of a solution of bromine in glacial acetic acid to the acetanilide solution. The reaction mixture should be stirred continuously during the addition.

    • After the addition is complete, allow the mixture to stand at room temperature for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.

    • Pour the reaction mixture into a larger volume of cold water with stirring. The crude p-bromoacetanilide will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure p-bromoacetanilide.

    • Dry the purified crystals and determine the yield and melting point.

Protocol 2: In Situ Generation of Bromine

  • Objective: To synthesize p-bromoacetanilide using bromine generated in situ from potassium bromate (B103136) and hydrobromic acid, avoiding the direct handling of liquid bromine.

  • Materials:

    • Acetanilide

    • Potassium bromate (KBrO₃)

    • 48% Hydrobromic acid (HBr)

    • Glacial acetic acid

    • Cold water

    • Sodium bisulfite solution

    • Ethanol (for recrystallization)

  • Procedure:

    • In an Erlenmeyer flask, combine acetanilide, potassium bromate, and glacial acetic acid.

    • While stirring the mixture rapidly, add hydrobromic acid. The reaction will generate bromine in situ.

    • Continue stirring the mixture for a designated period (e.g., 15-20 minutes).

    • Pour the reaction mixture into cold water.

    • Collect the precipitated solid by suction filtration.

    • Wash the solid with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by a wash with cold water.

    • Purify the crude product by recrystallization from 95% ethanol.

    • Dry the purified product and characterize it by determining its yield and melting point.

Conclusion

The acetamido group exerts a profound and nuanced influence on the bromination of acetanilide. Its activating, yet moderating, electronic nature, combined with its steric bulk, allows for a highly controlled and regioselective electrophilic aromatic substitution. The interplay of resonance and inductive effects activates the ring, primarily at the ortho and para positions, while the steric hindrance posed by the group ensures the overwhelming formation of the para-bromoacetanilide isomer. This controlled reactivity profile makes the bromination of acetanilide a synthetically valuable and pedagogically insightful reaction, demonstrating key principles of physical organic chemistry that are essential for rational molecular design and synthesis in drug development and other chemical sciences.

References

Green Synthesis of 4-Bromoacetanilide from Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromoacetanilide, a key intermediate in the pharmaceutical and dye industries, has traditionally involved hazardous reagents and solvents. This guide provides an in-depth overview of green chemistry approaches to synthesize 4-bromoacetanilide from aniline (B41778), focusing on methodologies that reduce waste, minimize the use of hazardous substances, and improve overall efficiency and safety.

Introduction: The Need for a Greener Approach

The conventional two-step synthesis of 4-bromoacetanilide from aniline first involves the acetylation of aniline to form acetanilide (B955), followed by the electrophilic bromination of the acetanilide. This traditional pathway often utilizes acetic anhydride (B1165640) for acetylation, a substance that is controlled in many regions due to its use in illicit drug manufacturing. The subsequent bromination step typically employs liquid bromine, which is highly toxic, corrosive, and environmentally damaging. It also generates corrosive hydrogen bromide (HBr) as a byproduct.

Green chemistry principles offer a framework for developing safer and more sustainable chemical processes. For the synthesis of 4-bromoacetanilide, this involves exploring alternative reagents, catalysts, and reaction conditions that are less hazardous and more environmentally benign.

Greener Synthetic Pathways

The green synthesis of 4-bromoacetanilide addresses the drawbacks of the conventional method by focusing on two key transformations: the acetylation of aniline and the bromination of acetanilide.

Step 1: Green Acetylation of Aniline

The initial step of protecting the amino group of aniline via acetylation is crucial to prevent over-bromination in the subsequent step.

Conventional Method:

  • Reagent: Acetic anhydride

  • Drawbacks: Hazardous, controlled substance, irritant.

Green Alternatives:

A notable green alternative to acetic anhydride is the use of zinc dust or iron powder with glacial acetic acid. This method is not only safer but also utilizes readily available and less hazardous materials. Another approach involves the use of trimethyl ortho-ester.

Step 2: Green Bromination of Acetanilide

The core of the green synthesis lies in replacing molecular bromine with safer and more efficient brominating systems that often generate the active brominating species in situ.

Conventional Method:

  • Reagent: Liquid Bromine (Br₂) in glacial acetic acid.

  • Drawbacks: Highly toxic, corrosive, volatile, produces hazardous HBr gas.

Green Alternatives:

Several innovative and eco-friendly brominating systems have been developed:

  • Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) and Potassium Bromide (KBr): This system generates the brominating agent in situ in an ethanolic-aqueous medium, avoiding the use of both liquid bromine and hazardous solvents.

  • Bromide-Bromate Couple: A combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) in an acidic medium generates bromine in situ. This method offers high bromine atom efficiency and produces benign byproducts like aqueous sodium chloride.

  • Potassium Bromide (KBr) and Oxone®: This system utilizes Oxone® (potassium peroxymonosulfate) as an oxidant for the bromide ion in water, providing a safer alternative to traditional methods.

  • Sodium Bromide (NaBr) and Sodium Hypochlorite (NaOCl): This method generates bromine in situ in an aqueous medium. While green, the isolation of the product can be tedious due to the need to neutralize the reaction mixture and destroy excess oxidant.

  • N-Bromosuccinimide (NBS): A solid brominating agent that is easier and safer to handle than liquid bromine.

Experimental Protocols

The following are detailed experimental protocols for selected green synthesis methods.

Method 1: Synthesis of Acetanilide using Zinc Dust and Acetic Acid

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Zinc Dust

  • Ice

Procedure:

  • In a round-bottom flask, combine aniline and glacial acetic acid.

  • Add a small amount of zinc dust to the mixture.

  • Reflux the mixture for a specified time.

  • After the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • The white solid of acetanilide that precipitates is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from hot water.

Method 2: Bromination of Acetanilide using Ceric Ammonium Nitrate and Potassium Bromide

Materials:

  • Acetanilide

  • Potassium Bromide (KBr)

  • Ceric Ammonium Nitrate (CAN)

  • Ethanol (B145695)

  • Water

  • Ice

Procedure:

  • Dissolve acetanilide and potassium bromide in a minimal amount of ethanol in a conical flask.

  • In a separate beaker, prepare an aqueous solution of ceric ammonium nitrate.

  • Add the ceric ammonium nitrate solution dropwise to the stirred acetanilide solution at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for approximately 10-15 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the crude 4-bromoacetanilide.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from ethanol to obtain pure 4-bromoacetanilide.

Method 3: Bromination of Acetanilide using a Bromide-Bromate Couple

Materials:

  • Acetanilide

  • Potassium Bromide (KBr)

  • Potassium Bromate (KBrO₃)

  • Glacial Acetic Acid

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bisulfite solution

  • Ethanol

  • Water

Procedure:

  • In an Erlenmeyer flask, dissolve acetanilide and potassium bromate in glacial acetic acid.

  • While stirring the mixture rapidly, add 48% hydrobromic acid. An orange color should appear, indicating the formation of bromine.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by suction filtration.

  • Wash the solid product with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by a wash with water.

  • The crude 4-bromoacetanilide can be recrystallized from 95% ethanol.

Data Presentation

The following table summarizes the quantitative data for different synthetic methods.

MethodAcetylation Reagent(s)Brominating Reagent(s)Solvent(s)Yield (%)Reaction TimeKey Advantages
Conventional Acetic AnhydrideLiquid Bromine (Br₂)Glacial Acetic Acid~90+VariableHigh yield
Green Method 1 Zn dust/Acetic AcidCAN/KBrEthanol/Water50-71~2 hoursAvoids acetic anhydride and liquid bromine; uses greener solvents.
Green Method 2 Acetic AcidNaOCl/NaBrAcetic Acid/Water68~20 minsAvoids liquid bromine.
Green Method 3 Not specifiedKBr/KBrO₃/HBrGlacial Acetic AcidGood30 minsIn situ generation of bromine, avoids handling of liquid bromine.
Green Method 4 (Ultrasound-assisted) Not specifiedNot specifiedVariousVariableReducedPotential for reduced reaction times and improved yields.

Visualization of Workflows and Pathways

Overall Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 4-bromoacetanilide from aniline.

G Aniline Aniline Step1 Step 1: Acetylation (Greener Alternatives) Aniline->Step1 Acetanilide Acetanilide Step2 Step 2: Bromination (Greener Alternatives) Acetanilide->Step2 Bromoacetanilide 4-Bromoacetanilide Step1->Acetanilide Step2->this compound

Caption: General two-step synthesis of 4-bromoacetanilide from aniline.

Comparison of Conventional and Green Bromination Pathways

This diagram contrasts the conventional and a green approach to the bromination of acetanilide.

G cluster_0 Conventional Pathway cluster_1 Green Pathway Acetanilide1 Acetanilide Br2 Liquid Bromine (Br₂) + Glacial Acetic Acid Acetanilide1->Br2 Product1 4-Bromoacetanilide + HBr (toxic byproduct) Br2->Product1 Acetanilide2 Acetanilide GreenReagents CAN/KBr in Ethanol/Water Acetanilide2->GreenReagents Product2 4-Bromoacetanilide + Benign byproducts GreenReagents->Product2

Caption: Conventional vs. Green Bromination of Acetanilide.

Conclusion

The green synthesis of 4-bromoacetanilide from aniline offers significant advantages in terms of safety, environmental impact, and sustainability. By replacing hazardous reagents like acetic anhydride and liquid bromine with safer alternatives such as zinc/acetic acid and in situ brominating systems (e.g., CAN/KBr, bromide-bromate couple), the chemical industry can move towards cleaner and more responsible manufacturing processes. While some green methods may currently have slightly lower yields than conventional routes, ongoing research into optimizing reaction conditions and exploring novel catalytic systems, including the use of ultrasound, promises to further enhance the efficiency and applicability of these environmentally friendly approaches. The adoption of these greener methodologies is crucial for researchers, scientists, and drug development professionals committed to the principles of sustainable chemistry.

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards, safety precautions, and handling procedures for bromoacetanilide (CAS No. 103-88-8). The information is intended to assist researchers, scientists, and drug development professionals in working safely with this chemical compound.

Chemical and Physical Properties

This compound is a white to light beige crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Molecular Formula C8H8BrNO[2]
Molecular Weight 214.06 g/mol [2]
Appearance White to light beige crystalline solid[1]
Melting Point 165-169 °C[1]
Boiling Point 353.4 °C (estimate)[1]
Density 1.72 g/cm³[1]
Solubility Insoluble in cold water; slightly soluble in alcohol and hot water; soluble in benzene, chloroform, and ethyl acetate.[1][3]
Stability Stable under normal conditions.[1]
Incompatibilities Strong oxidizing agents.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: ECHA (European Chemicals Agency) via PubChem.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, some quantitative data is available.

Toxicity MeasureRoute of AdministrationSpeciesValueReference
LD50 (Lethal Dose, 50%)IntraperitonealMouse250 mg/kg[8]
Potential Mechanism of Toxicity

While specific signaling pathways for this compound are not well-documented, the toxicity of its parent compound, acetanilide, is known to be related to its metabolism. Acetanilide is primarily metabolized in the liver to paracetamol (acetaminophen), which has analgesic properties. However, a minor pathway involves hydrolysis to aniline, which is toxic and can cause methemoglobinemia.[9][10][11] It is plausible that this compound could undergo similar metabolic transformations.

ToxicityPathway This compound This compound Metabolism Metabolism (e.g., in liver) This compound->Metabolism MajorMetabolite Major Metabolite (e.g., Brominated Paracetamol) Metabolism->MajorMetabolite Major Pathway MinorMetabolite Minor Metabolite (e.g., Bromoaniline) Metabolism->MinorMetabolite Minor Pathway (potential for toxicity) ToxicEffects Potential Toxic Effects (e.g., Methemoglobinemia, Hepatotoxicity) MinorMetabolite->ToxicEffects

Figure 1: Potential Metabolic Pathway of this compound.

Experimental Protocols: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the essential procedures for handling this compound in a laboratory setting to minimize exposure and ensure safety.

1. Risk Assessment:

  • Before any new procedure, conduct a thorough risk assessment.[12]

  • Identify the quantities of this compound to be used and the potential for dust generation.[12]

  • Consider the routes of exposure (inhalation of dust, skin contact, eye contact, ingestion).[12]

  • Evaluate the hazards of all other chemicals used in the procedure.

2. Engineering Controls:

  • All work with this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[13][14]

  • Use a ventilated enclosure for weighing the powder.

  • Ensure a safety shower and eyewash station are readily accessible.[15]

3. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[15] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[16]

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[15] Inspect gloves for any damage before use and change them frequently.[17]

  • Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of dust inhalation, a NIOSH-approved respirator is required.[17]

4. Handling and Storage:

  • Handling:

    • Avoid creating dust when handling the powder.[8]

    • Keep containers tightly closed when not in use.[15]

    • Wash hands thoroughly after handling, even if gloves were worn.[8]

    • Do not eat, drink, or smoke in the laboratory.[16]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[8]

    • Keep the container tightly closed.[15]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

5. Spill and Emergency Procedures:

  • Spill:

    • In case of a spill, evacuate the area and prevent others from entering.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[15]

    • Ventilate the area and decontaminate the spill site.[15]

    • For large spills, contact the institution's environmental health and safety department.

  • Fire:

    • Use a fire extinguisher suitable for the surrounding materials (e.g., dry chemical, carbon dioxide, or foam).[18]

    • Wear self-contained breathing apparatus when fighting a fire involving this chemical.[15]

6. Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[13]

  • Waste should be collected in a clearly labeled, sealed container.

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Start Receive Chemical Verify Verify Label and SDS Start->Verify Store Store Appropriately (Cool, Dry, Ventilated) Verify->Store Plan Plan Experiment & Conduct Risk Assessment Store->Plan Prepare Prepare Work Area (Fume Hood, PPE) Plan->Prepare Handle Handle this compound (Weighing, Transfer) Prepare->Handle Decontaminate Decontaminate Work Area & Equipment Handle->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Procedure Complete Dispose->End

Figure 2: Logical Workflow for Safe Handling of this compound.
First Aid and Emergency Response

This diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.

FirstAidResponse cluster_routes Routes of Exposure & Immediate Actions cluster_actions First Aid Measures Exposure Exposure to This compound Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion ActionInhalation Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhalation ActionSkin Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Skin->ActionSkin ActionEye Flush eyes with plenty of water for at least 15 minutes. Lift upper and lower eyelids. Eye->ActionEye ActionIngestion Do NOT induce vomiting. Give 2-4 cupfuls of water or milk if conscious. Ingestion->ActionIngestion SeekMedical Seek Immediate Medical Attention ActionInhalation->SeekMedical ActionSkin->SeekMedical ActionEye->SeekMedical ActionIngestion->SeekMedical

Figure 3: First Aid Response for this compound Exposure.

This guide is intended as a resource for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety policies and procedures.

References

Methodological & Application

Application Notes: Synthesis of p-Bromoacetanilide via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of p-bromoacetanilide is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.[1] In this reaction, acetanilide (B955) is treated with bromine in the presence of glacial acetic acid as a solvent.[1][2] The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating, ortho-, para- directing group.[3] Due to the steric hindrance caused by the bulky acetamido group, the substitution of a bromine atom occurs predominantly at the para position, leading to p-bromoacetanilide as the major product.[4][5][6]

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[7][8] The reaction is often used in undergraduate organic chemistry laboratories to demonstrate principles of aromatic substitution and directing group effects. While the traditional method uses liquid bromine, which is highly corrosive and hazardous, greener alternatives have been developed that generate bromine in situ from reagents like potassium bromate (B103136) and hydrobromic acid to improve safety.[5][9]

Reaction Mechanism

The bromination of acetanilide proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Polarization of Bromine: The acetic acid solvent helps to polarize the bromine molecule (Br₂), creating a partial positive charge on one bromine atom, making it electrophilic (Brᵟ⁺-Brᵟ⁻).

  • Nucleophilic Attack: The electron-rich benzene (B151609) ring of acetanilide acts as a nucleophile, attacking the electrophilic bromine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][10]

  • Deprotonation: A weak base, such as the acetate (B1210297) ion or a water molecule, removes a proton from the carbon atom bearing the bromine. This step restores the aromaticity of the ring, yielding the final product, p-bromoacetanilide, and hydrogen bromide (HBr) as a byproduct.[5][11]

Experimental Protocols

This section provides a detailed methodology for the synthesis of p-bromoacetanilide.

Safety Precautions:

  • Perform all manipulations in a chemical fume hood. [1][3][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][12]

  • Reagent Hazards:

    • Bromine: Extremely corrosive, toxic if inhaled, and causes severe skin burns. Handle with extreme caution.[13][14]

    • Glacial Acetic Acid: Corrosive and can cause severe skin and eye damage.[12][15]

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[14] For eye contact, rinse cautiously with water for several minutes.[14][15] Seek immediate medical attention for any exposure.

Materials and Equipment:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (B145695) (95% for recrystallization)

  • Sodium Bisulfite solution (optional, for quenching excess bromine)

  • 100 mL Conical flask or Erlenmeyer flask

  • Beakers

  • Stirring rod

  • Graduated cylinders

  • Büchner funnel and filter flask for vacuum filtration

  • Melting point apparatus

Procedure:

  • Dissolution of Acetanilide: In a 100 mL conical flask, dissolve 3.0 g (0.022 mol) of acetanilide in 10 mL of glacial acetic acid. Stir with a glass rod to aid dissolution.[1][3]

  • Preparation of Bromine Solution: In the fume hood, carefully prepare the brominating reagent by adding 1.5 mL of liquid bromine to 10 mL of glacial acetic acid in a separate flask.[1][3]

  • Bromination Reaction: Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.[16]

  • Reaction Completion: After the addition is complete, allow the reddish-orange mixture to stand at room temperature for 15 minutes with occasional shaking.[2][16]

  • Precipitation of Product: Pour the reaction mixture into a beaker containing 100 mL of cold water, stirring continuously. The crude p-bromoacetanilide will precipitate as a solid.[1][2][3]

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.[1][3] Wash the crystals on the filter paper with cold water to remove residual acetic acid and HBr.[2][10] (Optional: A dilute sodium bisulfite wash can be used to remove the color of any unreacted bromine).[6][9]

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize it using ethanol.[1][2] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.[3]

  • Characterization: Weigh the dried product to calculate the percent yield. Determine the melting point and compare it to the literature value (167-169 °C).[2][17]

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )AmountMoles (mol)Role
Acetanilide135.173.0 g0.022Reactant
Glacial Acetic Acid60.05~20 mL-Solvent
Bromine159.811.5 mL~0.029Reagent

Table 2: Product Data and Characterization

ParameterValueReference
Product Namep-Bromoacetanilide-
Molecular FormulaC₈H₈BrNO-
Molar Mass ( g/mol )214.06-
Theoretical Yield (g)4.71 gCalculated
AppearanceWhite crystalline solid[2]
Literature Melting Point167-169 °C[2][17]

Visualizations

Workflow A Dissolve Acetanilide in Acetic Acid B Add Bromine Solution (in Acetic Acid) A->B Step 1-2 C Stir at Room Temp (15 min) B->C Step 3 D Precipitate in Cold Water C->D Step 4 E Isolate via Vacuum Filtration (Crude Product) D->E Step 5 F Recrystallize from Ethanol E->F Step 6 G Filter and Dry (Pure Product) F->G Step 7

Caption: Experimental workflow for the synthesis of p-bromoacetanilide.

Mechanism Reactants Acetanilide + Br₂ Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Electrophilic Attack Product p-Bromoacetanilide + HBr Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: Logical steps in the electrophilic bromination mechanism.

References

Application Notes and Protocols for the Greener Bromination of Acetanilide using Ceric Ammonium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, yielding key intermediates for the pharmaceutical and fine chemical industries. Traditional methods often employ hazardous reagents like liquid bromine and chlorinated solvents, posing significant environmental and safety concerns. This document outlines a greener, more sustainable approach to the bromination of acetanilide (B955) utilizing ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst and potassium bromide (KBr) as the bromine source. This method avoids the use of elemental bromine and harsh solvents, offering a safer, faster, and more environmentally benign alternative.[1][2]

The reaction proceeds via an in situ generation of the electrophilic brominating agent, facilitated by the oxidative properties of CAN.[3][4] This approach not only enhances safety but also demonstrates high efficiency and regioselectivity for the desired para-bromoacetanilide product.

Comparative Data of Bromination Methods for Acetanilide

The following table summarizes the key quantitative data for the greener bromination of acetanilide using CAN/KBr and compares it with traditional and other greener alternative methods.

MethodBrominating AgentCatalyst/SolventReaction TimeYield (%)Key AdvantagesDisadvantages
Greener CAN/KBr Method KBrCeric Ammonium Nitrate / Ethanol-Water10 minutes85Avoids liquid Br₂, fast reaction, aqueous medium, no chlorinated solvents.[1][2][5]Use of a stoichiometric amount of CAN.
Traditional MethodLiquid Bromine (Br₂)Glacial Acetic AcidNot specified~60-70Well-established procedure.Highly corrosive and toxic liquid bromine, use of corrosive acid.[2]
Alternative Green MethodKBr/KBrO₃Acetic Acid/Water15-30 minutes80-90In situ bromine generation, high yield.Requires careful pH control.
N-Bromosuccinimide (NBS)NBSAcetic AcidNot specified~75-85Solid, easy-to-handle brominating agent.Use of acetic acid.

Experimental Protocols

Materials and Equipment
  • Acetanilide

  • Ceric Ammonium Nitrate (CAN)

  • Potassium Bromide (KBr)

  • Ethanol (B145695)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Ice bath

Greener Bromination of Acetanilide using CAN/KBr

This protocol is adapted from established green chemistry procedures.[1][5]

  • Dissolve Acetanilide: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of acetanilide in 15 mL of ethanol with gentle stirring.

  • Prepare Brominating Solution: In a separate 50 mL beaker, dissolve 1.0 g of potassium bromide (KBr) and 6.0 g of ceric ammonium nitrate (CAN) in 15 mL of deionized water. The solution will have a characteristic orange color.

  • Initiate Reaction: Slowly add the CAN/KBr solution to the stirred acetanilide solution at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 10 minutes. A pale yellow or off-white precipitate of p-bromoacetanilide will form.

  • Product Isolation: Pour the reaction mixture into a 100 mL beaker containing crushed ice.

  • Filtration and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified p-bromoacetanilide product in a desiccator or a low-temperature oven.

  • Characterization: Determine the yield and characterize the product by melting point analysis and spectroscopic methods (IR, ¹H NMR).

Expected Results and Data Presentation

The expected product of this reaction is para-bromoacetanilide. The typical yield for this procedure is approximately 85%.

Spectroscopic Data for p-Bromoacetanilide
Spectroscopic MethodKey Peaks/Signals
Infrared (IR) ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II), ~825 cm⁻¹ (para-disubstituted benzene (B151609) C-H bend)
¹H NMR (CDCl₃) δ ~2.2 (s, 3H, -COCH₃), δ ~7.4-7.6 (m, 4H, aromatic protons), δ ~7.8 (br s, 1H, -NH)

Reaction Mechanism and Workflow

The greener bromination of acetanilide using CAN/KBr proceeds through an electrophilic aromatic substitution mechanism. Ceric ammonium nitrate acts as a one-electron oxidant to generate the electrophilic bromine species in situ from potassium bromide.

Reaction Mechanism

ReactionMechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution Ce(IV) 2 Ce⁴⁺ (from CAN) Br2 Br₂ Ce(IV)->Br2 Oxidation Ce(III) 2 Ce³⁺ Ce(IV)->Ce(III) Br- 2 Br⁻ (from KBr) Br-->Br2 Acetanilide Acetanilide Br2->Acetanilide Intermediate Arenium Ion Intermediate Acetanilide->Intermediate + Br₂ Product p-Bromoacetanilide Intermediate->Product - H⁺ HBr HBr

Caption: Proposed reaction mechanism for the CAN-mediated bromination of acetanilide.

Experimental Workflow

ExperimentalWorkflow start Start dissolve_acetanilide Dissolve Acetanilide in Ethanol start->dissolve_acetanilide prepare_can_kbr Prepare Aqueous CAN/KBr Solution start->prepare_can_kbr mix_solutions Mix Solutions at Room Temperature dissolve_acetanilide->mix_solutions prepare_can_kbr->mix_solutions stir_reaction Stir for 10 minutes mix_solutions->stir_reaction precipitate Pour into Ice Water stir_reaction->precipitate filter Vacuum Filter Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry characterize Characterize (Yield, MP, Spectroscopy) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the greener bromination of acetanilide.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol focuses on the application of 4-bromoacetanilide as an aryl halide partner in Suzuki-Miyaura coupling reactions. The resulting N-(4-acetylphenyl)acetamide and its derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The acetamido group can influence the electronic properties of the aryl halide and participate in directing effects, making the study of its coupling reactions essential for synthetic chemists.

These application notes provide detailed methodologies, reaction parameters, and expected outcomes for the Suzuki-Miyaura cross-coupling of 4-bromoacetanilide with a variety of arylboronic acids.

Reaction Principle

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][3]

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of 4-bromoacetanilide with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromoacetanilide

Materials:

  • 4-Bromoacetanilide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand)

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate (B84403) [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoacetanilide (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5-10 mL) to the flask. For aqueous conditions, a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O) can be used.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (ranging from 2 to 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 4-bromoacetanilide with a selection of arylboronic acids. The data is compiled from literature sources and representative examples to illustrate the scope of the reaction.

Table 1: Reaction of 4-Bromoacetanilide with Phenylboronic Acid

Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95Adapted from[4][5]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane100890-98Adapted from[6]
Pd/C (5)Na₂CO₃ (2)DMF/H₂O (1:1)90680-90Adapted from[7]

Table 2: Scope of Arylboronic Acids in Coupling with 4-Bromoacetanilide

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292Adapted from[8]
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901088Representative
3-Chlorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1001675Representative
2-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1102465Adapted from[6][9]
Naphthalene-2-boronic acidPd(PPh₃)₄Na₂CO₃DMF1001885Representative

Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling of 4-Bromoacetanilide cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 4-Bromoacetanilide - Arylboronic Acid - Palladium Catalyst - Base B Add Solvent A->B C Heat and Stir (Monitor by TLC/GC-MS) B->C D Cool to Room Temperature C->D E Extraction and Washing D->E F Drying and Filtration E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization of Pure Product H->I G Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L₂ Reactants1 4-Bromoacetanilide (Ar-Br) PdII_Aryl Ar-Pd(II)L₂-Br PdII_Aryl_OH Ar-Pd(II)L₂-OH PdII_Aryl->PdII_Aryl_OH Ligand Exchange Reactants2 Arylboronic Acid (Ar'-B(OH)₂) + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Diaryl->Pd0 Product Coupled Product (Ar-Ar') PdII_Diaryl->Product Reductive Elimination Reactants1->PdII_Aryl Oxidative Addition Reactants2->PdII_Diaryl Transmetalation

References

Application of 4-Bromoacetanilide in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetanilide is a versatile and commercially available synthetic intermediate that serves as a crucial building block in the development of a wide range of pharmaceutical compounds. Its utility stems from the presence of two key functional groups: an acetamido group and a bromine atom attached to a phenyl ring. The acetamido group can be readily hydrolyzed to an aniline (B41778), a common pharmacophore, while the bromine atom provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the use of 4-bromoacetanilide in the synthesis of pharmaceutical intermediates, with a focus on its application in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

4-Bromoacetanilide is a valuable precursor for the synthesis of substituted aniline and biaryl moieties, which are prevalent in a variety of therapeutic agents, including:

  • Kinase Inhibitors: Many kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), feature a 4-anilinoquinazoline (B1210976) scaffold. 4-Bromoacetanilide can be used to introduce the substituted aniline portion of these molecules.

  • Analgesic and Antipyretic Drugs: As a derivative of aniline, 4-bromoacetanilide can be a starting material for the synthesis of various analgesic and antipyretic medicines.[1]

  • Antiviral and Anti-inflammatory Agents: The structural motifs accessible from 4-bromoacetanilide are also found in various antiviral and anti-inflammatory drug candidates.

The reactivity of the bromine atom in 4-bromoacetanilide makes it an ideal substrate for powerful cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Experimental Protocols

The following sections provide detailed protocols for two key transformations of 4-bromoacetanilide into valuable pharmaceutical intermediates. These protocols are based on established literature procedures for analogous substrates and can be adapted and optimized for specific target molecules.

Suzuki-Miyaura Coupling: Synthesis of 4'-Acetamido-[1,1'-biphenyl]-4-amine

This protocol describes the synthesis of a biphenyl (B1667301) diamine derivative, a common intermediate in medicinal chemistry, via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Quantitative Data:

ParameterValueReference
Starting Materials 4-Bromoacetanilide, 4-Aminophenylboronic acidGeneral Suzuki Coupling Principles
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))General Suzuki Coupling Principles
Base K₂CO₃ (Potassium Carbonate)General Suzuki Coupling Principles
Solvent Toluene (B28343)/WaterGeneral Suzuki Coupling Principles
Reaction Temperature 80-100 °CGeneral Suzuki Coupling Principles
Typical Yield 80-95%Analogous Reactions
Purity >95% (after purification)Analogous Reactions

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetanilide (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4'-acetamido-[1,1'-biphenyl]-4-amine.

Buchwald-Hartwig Amination: Synthesis of N-(4-anilinophenyl)acetamide

This protocol details the formation of a diarylamine, a key structural motif in many kinase inhibitors, through a Buchwald-Hartwig amination.

Reaction Scheme:

Quantitative Data:

ParameterValueReference
Starting Materials 4-Bromoacetanilide, AnilineGeneral Buchwald-Hartwig Principles
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))General Buchwald-Hartwig Principles
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)General Buchwald-Hartwig Principles
Base NaOtBu (Sodium tert-butoxide)General Buchwald-Hartwig Principles
Solvent Toluene or DioxaneGeneral Buchwald-Hartwig Principles
Reaction Temperature 100-120 °CGeneral Buchwald-Hartwig Principles
Typical Yield 75-90%Analogous Reactions
Purity >95% (after purification)Analogous Reactions

Methodology:

  • Reaction Setup: In a glovebox, add 4-bromoacetanilide (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst Pd₂(dba)₃ (0.02 eq), and the ligand XPhos (0.05 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.

  • Reagent Addition: Under a counterflow of inert gas, add anhydrous toluene (or dioxane) followed by aniline (1.2 eq).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-anilinophenyl)acetamide.

Visualization of Synthetic Pathways and Biological Context

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor intermediate starting from 4-bromoacetanilide.

G cluster_0 Synthesis of Diaryl Amine Intermediate cluster_1 Construction of Quinazoline Core 4-Bromoacetanilide 4-Bromoacetanilide Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Bromoacetanilide->Buchwald-Hartwig Amination Aniline Aniline Aniline->Buchwald-Hartwig Amination N-(4-anilinophenyl)acetamide N-(4-anilinophenyl)acetamide Buchwald-Hartwig Amination->N-(4-anilinophenyl)acetamide Hydrolysis Hydrolysis N-(4-anilinophenyl)acetamide->Hydrolysis 4-Amino-N-phenylaniline 4-Amino-N-phenylaniline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Amino-N-phenylaniline->Nucleophilic Aromatic Substitution 4-Chloroquinazoline 4-Chloroquinazoline 4-Chloroquinazoline->Nucleophilic Aromatic Substitution 4-Anilinoquinazoline Intermediate 4-Anilinoquinazoline Intermediate Nucleophilic Aromatic Substitution->4-Anilinoquinazoline Intermediate

Caption: Synthetic workflow for a 4-anilinoquinazoline intermediate.

Biological Context: EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives synthesized from 4-bromoacetanilide are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The diagram below illustrates the EGFR signaling cascade, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation GRB2/SOS GRB2/SOS Dimerization & Autophosphorylation->GRB2/SOS PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. ERK->Cell Proliferation, Survival, etc. AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival, etc. 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline Inhibitor->Dimerization & Autophosphorylation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

4-Bromoacetanilide is a highly valuable and cost-effective starting material for the synthesis of complex pharmaceutical intermediates. Its amenability to robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of key structural motifs found in a wide array of drug molecules. The protocols and data presented herein provide a foundation for researchers to utilize 4-bromoacetanilide in their drug discovery and development programs, particularly in the synthesis of kinase inhibitors and other targeted therapies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: P-Bromoacetanilide as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-bromoacetanilide as a key precursor in the synthesis of a variety of agrochemicals, including herbicides and fungicides. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and modes of action are presented to facilitate research and development in the agrochemical sector.

Introduction

P-bromoacetanilide is a versatile aromatic compound that serves as a crucial building block in the synthesis of various agrochemicals. Its chemical structure, featuring a bromine atom and an acetamido group on a benzene (B151609) ring, allows for diverse chemical modifications, leading to the development of active ingredients with herbicidal, fungicidal, and insecticidal properties. The acetamido group can be readily hydrolyzed to an amino group, yielding p-bromoaniline, a primary intermediate for numerous agrochemical families. This document details the synthesis of key agrochemicals derived from p-bromoacetanilide, their mechanisms of action, and relevant quantitative data.

Synthesis of P-Bromoacetanilide

The synthesis of p-bromoacetanilide is a common undergraduate laboratory experiment and a foundational industrial process. It is typically prepared via the electrophilic bromination of acetanilide (B955).

Experimental Protocol: Synthesis of p-Bromoacetanilide from Acetanilide

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (B145695)

  • Potassium Hydroxide (for hydrolysis to p-bromoaniline)

Procedure:

  • Dissolve 5.0 g of acetanilide in 22 mL of glacial acetic acid in a beaker (Solution I).[1]

  • In a separate beaker, dissolve 12.0 mL of bromine in 11.0 mL of glacial acetic acid (Solution II).[1]

  • Slowly add Solution II dropwise to Solution I with constant shaking. The solution will turn orange.[1]

  • Let the reaction mixture stand at room temperature for 15 minutes.[1]

  • Pour the resulting solution into cold water with stirring to precipitate the p-bromoacetanilide.[1]

  • Filter the product, wash with cold water, and recrystallize from rectified spirit.[1]

Expected Yield: The theoretical yield for this reaction is approximately 7.92 g.[1]

Synthesis Workflow

Synthesis_of_p_Bromoacetanilide Acetanilide Acetanilide Reaction Electrophilic Aromatic Substitution (Bromination) Acetanilide->Reaction Bromine_AceticAcid Bromine in Glacial Acetic Acid Bromine_AceticAcid->Reaction p_this compound p-Bromoacetanilide Reaction->p_this compound

Caption: Synthetic pathway for p-bromoacetanilide.

Hydrolysis to p-Bromoaniline: A Key Intermediate

The acetamido group of p-bromoacetanilide can be readily hydrolyzed under acidic or basic conditions to yield p-bromoaniline, a primary amine that serves as a versatile intermediate for the synthesis of various agrochemicals.[2][3][4][5]

Experimental Protocol: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

Materials:

  • p-Bromoacetanilide

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Water

Procedure:

  • Dissolve 5.0 g of p-bromoacetanilide in 15 mL of boiling ethanol in a round-bottom flask.[1]

  • Add a solution of 2.7 g of KOH pellets in 5 mL of water.[1]

  • Reflux the mixture for 30 minutes on a sand bath.[1]

  • Dilute the reaction mixture with 60 mL of water and then pour it into cold water to precipitate the product.[1]

  • Filter the p-bromoaniline, wash with cold water, dry, and recrystallize from methylated spirit.[1]

Hydrolysis Workflow

Hydrolysis_to_p_Bromoaniline p_this compound p-Bromoacetanilide Reaction Hydrolysis p_this compound->Reaction KOH_Ethanol KOH / Ethanol (Basic Hydrolysis) KOH_Ethanol->Reaction p_Bromoaniline p-Bromoaniline Reaction->p_Bromoaniline

Caption: Hydrolysis of p-bromoacetanilide to p-bromoaniline.

Application in Herbicide Synthesis

p-Bromoaniline, derived from p-bromoacetanilide, is a precursor to several important herbicides.

Propanil (B472794)

Propanil is a selective, post-emergence herbicide widely used in rice cultivation to control broadleaf and grassy weeds.[5][6][7][8] It is synthesized from 3,4-dichloroaniline (B118046), which can be prepared from p-bromoaniline through a series of reactions.

Procedure Outline: The industrial synthesis of propanil involves the acylation of 3,4-dichloroaniline with propanoyl chloride.[6]

Propanil_Synthesis p_Bromoaniline p-Bromoaniline Chlorination Chlorination p_Bromoaniline->Chlorination Dichloroaniline 3,4-Dichloroaniline Chlorination->Dichloroaniline Acylation Acylation Dichloroaniline->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation Propanil Propanil Acylation->Propanil

Caption: Synthetic route to the herbicide Propanil.

Propanil acts by inhibiting photosynthesis in target weeds.[3][5][6][7] It blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein, which prevents the fixation of CO2 and leads to the production of reactive oxygen species that damage the plant cells.[3][5][6][7]

Propanil_MoA cluster_photosynthesis Photosynthesis in Weed PSII Photosystem II (PSII) ElectronTransport Electron Transport Chain PSII->ElectronTransport CO2_Fixation CO2 Fixation ElectronTransport->CO2_Fixation PlantGrowth Weed Growth CO2_Fixation->PlantGrowth Propanil Propanil Inhibition Inhibition Propanil->Inhibition Inhibition->ElectronTransport

Caption: Propanil's mode of action on weed photosynthesis.

Target Weed(s)Application Rate (g/ha)Weed Control Efficiency (%)Reference
Grassy and broad-leaved weeds3000High[6]
Grassy and broad-leaved weeds400073.6[6]
Barnyardgrass (3- to 4-leaf stage)3 lb ai/AEffective[7]
Bromoxynil (B128292)

Bromoxynil is a selective post-emergence herbicide used to control annual broadleaf weeds in cereal crops.[9][10] It is produced by the bromination of 4-hydroxybenzonitrile (B152051).[9]

Procedure Outline: The synthesis involves the direct bromination of 4-hydroxybenzonitrile.[9] A detailed laboratory-scale synthesis is as follows:

  • In a 1-liter flask, 10 g of 4-hydroxybenzonitrile is dissolved in 92 ml of an aqueous brominating reagent (bromide and bromate (B103136) in a 2:1 molar ratio) and 310 ml of water.[11]

  • 18 ml of 36% HCl is added slowly over 2 hours with stirring.[11]

  • The reaction is stirred for another 2.5 hours.[11]

  • The product is filtered, washed with deionized water, and dried.[11]

Expected Yield: 99%[11]

Similar to propanil, bromoxynil is an inhibitor of photosynthesis at photosystem II.[4][10][12][13][14] It disrupts the electron transport chain, leading to the death of the weed.[13]

CropTarget WeedsApplication Rate ( kg/ha )Reference
Wheat, OatsBroadleaf weeds0.3 - 0.4[13]
GarlicBlue mustard, common lambsquarter, black nightshade0.5 - 1.0 lb/acre[15]
Winter WheatFlixweed, blue mustard, bushy wallflower, field pennycress253 g ai/ha[16]

Application in Fungicide Synthesis

Carboxin (B1668433)

Carboxin is a systemic fungicide used as a seed treatment to control smuts and bunts in cereal crops.[2] It is an anilide fungicide.

Procedure Outline: The synthesis of carboxin involves the reaction of 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and amidation with aniline.[2]

Carboxin's fungicidal activity stems from its ability to inhibit succinate (B1194679) dehydrogenase (SQR), a key enzyme in the mitochondrial electron transport chain (Complex II).[1][2][17][18] This disruption of cellular respiration leads to the death of the fungal pathogen.

Carboxin_MoA cluster_respiration Fungal Mitochondrial Respiration Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH ElectronTransport Electron Transport Chain SDH->ElectronTransport ATP_Production ATP Production ElectronTransport->ATP_Production FungalGrowth Fungal Growth ATP_Production->FungalGrowth Carboxin Carboxin Inhibition Inhibition Carboxin->Inhibition Inhibition->SDH

Caption: Carboxin's mode of action on fungal respiration.

Fungal PathogenMinimum Inhibitory Concentration (µg/ml)Mycelial Growth Inhibition (%)Reference
Alternaria solani400077.35[18]
Fusarium solani500079.12[18]
Colletotrichum lindemuthianum-75.93[18]
Fusarium moniliforme-74.74[18]
Curvularia lunata-70.60[18]
Rhizoctonia solani-69.12[18]
Fusarium oxysporum-68.60[18]
Helminthosporium sativum-57.93[18]
Ustilago nuda0.03 - 1Fungicidal/Fungistatic[19]

Conclusion

p-Bromoacetanilide is a valuable and versatile precursor for the synthesis of a range of important agrochemicals. Through its conversion to p-bromoaniline, it provides a gateway to herbicides like propanil and potentially other brominated analogs, as well as anilide-based fungicides like carboxin. The detailed protocols and data presented herein offer a solid foundation for researchers and professionals in the agrochemical industry to explore the development of new and effective crop protection agents. Understanding the synthetic pathways and modes of action of these established agrochemicals can inspire the design of novel compounds with improved efficacy and environmental profiles.

References

Application Notes and Protocols for the Recrystallization of Crude 4-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude 4-bromoacetanilide via recrystallization, a fundamental technique for obtaining compounds of high purity.

Introduction

4-Bromoacetanilide is a vital intermediate in the synthesis of various pharmaceuticals and organic compounds. The purity of this compound is critical for the successful outcome of subsequent reactions. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. This protocol outlines the recrystallization of crude 4-bromoacetanilide using ethanol (B145695) as the solvent.

Materials and Equipment
  • Crude 4-bromoacetanilide

  • 95% Ethanol

  • Distilled water

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Melting point apparatus

  • Analytical balance

Safety Precautions

4-Bromoacetanilide is an irritant to the eyes, respiratory system, and skin.[1] Always handle this compound in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3] Avoid inhalation of dust or fumes.[2][3] In case of accidental contact, flush the affected area with copious amounts of water.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-bromoacetanilide. Adjust quantities proportionally for different starting amounts.

Solvent Selection and Dissolution

Ethanol is a suitable solvent for the recrystallization of 4-bromoacetanilide due to the compound's moderate solubility at room temperature and significantly higher solubility at elevated temperatures.[2] 4-bromoacetanilide is sparingly soluble in cold water and slightly soluble in hot water, making ethanol or a mixed solvent system with water appropriate choices.[3][4]

  • Place 5.0 g of crude 4-bromoacetanilide into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 50 mL of 95% ethanol to the flask. The solubility of 4-bromoacetanilide in ethanol at room temperature is in the range of 1-2 g/100 mL.[2]

  • Gently heat the mixture on a hot plate with continuous stirring. Bring the solvent to a gentle boil.

  • Continue to add small portions of hot 95% ethanol until the 4-bromoacetanilide completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

Hot Filtration (Optional)

If the hot solution contains insoluble impurities, a hot filtration step is necessary.

  • Preheat a second Erlenmeyer flask containing a small amount of ethanol on the hot plate.

  • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

  • Quickly pour the hot solution of 4-bromoacetanilide through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

Crystallization
  • Remove the flask containing the clear, hot solution from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for approximately 15-20 minutes to maximize the yield of recrystallized product.

Collection and Washing of Crystals
  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the filter paper with a small amount of cold 95% ethanol.

  • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask to the funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering impurities.

  • Continue to draw air through the funnel for several minutes to partially dry the crystals.

Drying and Purity Assessment
  • Carefully remove the filter paper and the purified crystals from the funnel and place them on a pre-weighed watch glass.

  • Allow the crystals to air dry completely, or dry them in a vacuum oven at a low temperature.

  • Once dry, weigh the purified 4-bromoacetanilide and calculate the percent recovery.

  • Determine the melting point of the recrystallized product. Pure 4-bromoacetanilide has a melting point range of 165-169 °C.[3] A sharp melting point within this range is indicative of high purity.

Data Presentation

ParameterCrude 4-BromoacetanilideRecrystallized 4-Bromoacetanilide
Appearance Off-white to brownish powderWhite, crystalline solid
Mass (g) (Record initial mass)(Record final mass)
Melting Point (°C) (Record melting range)(Record melting range)
Percent Recovery (%) N/A(Calculate based on initial and final mass)

Note on Expected Yield: The typical yield for recrystallization of 4-bromoacetanilide can range from 70% to 90%, depending on the purity of the crude product and the careful execution of the protocol.

Mandatory Visualization

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis cluster_result Result start Start with Crude 4-Bromoacetanilide add_solvent Add 95% Ethanol start->add_solvent heat_stir Heat and Stir to Dissolve add_solvent->heat_stir hot_filtration Hot Filtration (if necessary) heat_stir->hot_filtration cool_slowly Slow Cooling to Room Temperature heat_stir->cool_slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Recrystallized 4-Bromoacetanilide dry->end

Caption: Workflow for the recrystallization of crude 4-bromoacetanilide.

References

Application Notes and Protocols: 4-Bromoacetanilide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of 4-bromoacetanilide as a versatile substrate in two pivotal palladium-catalyzed cross-coupling reactions: the Heck coupling and the Buchwald-Hartwig amination. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in synthetic chemistry, medicinal chemistry, and drug development.

Introduction to 4-Bromoacetanilide in Cross-Coupling

4-Bromoacetanilide is a commercially available and synthetically useful building block. The presence of a bromine atom on the phenyl ring allows for its participation in a variety of palladium-catalyzed cross-coupling reactions. The acetamido group, a common functionality in pharmaceutical compounds, can influence the electronic properties of the aryl bromide and may require consideration during reaction optimization. This document outlines detailed procedures for the successful application of 4-bromoacetanilide in Heck and Buchwald-Hartwig couplings, providing a foundation for the synthesis of a diverse range of functionalized molecules.

Heck Coupling of 4-Bromoacetanilide

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] 4-Bromoacetanilide can be effectively coupled with various alkenes, such as styrenes and acrylates, to generate substituted stilbenes and cinnamic acid derivatives, which are important precursors for various biologically active molecules.

General Reaction Mechanism

The catalytic cycle of the Heck reaction is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (4-bromoacetanilide) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Mechanism cluster_product Product Formation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) + Ar-Br Alkene Coordination Alkene Coordination Aryl-Pd(II)-Br(L2)->Alkene Coordination Alkene Complex [Ar-Pd(II)(alkene)-Br(L2)] Alkene Coordination->Alkene Complex + Alkene Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Alkyl-Pd(II) Complex R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Hydrido-Pd(II) Complex [H-Pd(II)(alkene')-Br(L2)] Beta-Hydride Elimination->Hydrido-Pd(II) Complex Reductive Elimination Reductive Elimination Hydrido-Pd(II) Complex->Reductive Elimination Product Product Hydrido-Pd(II) Complex->Product Alkene Product Reductive Elimination->Pd(0)L2 + Base - H-Base+ - Br-

Caption: Generalized catalytic cycle of the Heck reaction.
Quantitative Data for Heck Coupling of 4-Bromoacetanilide Analogs

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneStyrene (B11656)1 mol% PdCl₂(EdteH₄)K₃PO₄Water100294 (conversion)[2]
4-BromoanisoleEthyl Acrylate1.4 mol% [SIPr·H][Pd(η³-2-Me-allyl)Cl₂]K₂CO₃DMF10020>99[3]
Experimental Protocol: Heck Coupling of an Aryl Bromide with an Alkene (General Procedure)

This protocol is adapted from a general procedure for the Heck reaction and can be optimized for 4-bromoacetanilide.[4][5]

Materials:

  • Aryl bromide (e.g., 4-bromoacetanilide)

  • Alkene (e.g., styrene or ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdEnCat™ 40)

  • Base (e.g., NaOAc, K₂CO₃, Et₃N)

  • Phase-transfer catalyst (e.g., Et₄NCl), if applicable

  • Solvent (e.g., DMF, EtOH, water)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a pre-dried reaction vessel, add the aryl bromide (1.0 equiv.), the base (2.0-2.5 equiv.), the palladium catalyst (0.8-1.0 mol%), and the phase-transfer catalyst (3.0 equiv., if used).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the alkene (1.0-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 105-140 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst is used, it can be recovered by filtration.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired coupled product.

Buchwald-Hartwig Amination of 4-Bromoacetanilide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a carbon-nitrogen bond.[6] This reaction is exceptionally versatile and has become a cornerstone of modern medicinal chemistry for the synthesis of arylamines. 4-Bromoacetanilide can be coupled with a wide range of primary and secondary amines to produce N-arylacetamides.

General Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig amination generally involves the following steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide (4-bromoacetanilide) to generate a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the C-N bond of the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Aryl_Pd_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Aryl_Pd_Complex + Ar-Br Amine_Coordination Amine_Coordination Aryl_Pd_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(HNR2)-Br(L2)] Amine_Coordination->Amine_Complex + HNR2 Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L2) Deprotonation->Amido_Complex + Base - H-Base+ - Br- Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Ar-NR2

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination of 4-Bromoacetanilide and Analogs

The following table includes data for the Buchwald-Hartwig amination of a substrate structurally related to 4-bromoacetanilide, providing a reference for reaction development.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(thiazol-2-ylamino)benzeneAnilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified75[7]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane0.18 mmol [Pd₂(dba)₃], 0.35 mmol (±)-BINAPNaOBu-tToluene80460[8]
4-Bromo-N,N-dimethylanilineMorpholine0.5 mol% Pd₂(dba)₃, 1.0 mol% XPhostBuOKToluene85Not Specified>95 (NMR Yield)[9]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine (General Procedure)

This protocol is a general guideline adaptable for the amination of 4-bromoacetanilide.[2][6][8]

Materials:

  • Aryl bromide (e.g., 4-bromoacetanilide)

  • Amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk tube or reaction vial, combine the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (1.5-10 equiv.), the palladium catalyst (0.05-5 mol%), and the phosphine ligand (0.08-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring for the required duration (e.g., 4-8 hours).

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-aryl acetamide.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction, such as the Heck or Buchwald-Hartwig reaction, under inert atmosphere conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: Aryl Halide, Base, Catalyst, Ligand Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (3x) Vessel->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Reactant2 Add Alkene/Amine Solvent->Reactant2 Heating Heat to Desired Temperature with Stirring Reactant2->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter (e.g., through Celite) Cooling->Filtration Extraction Aqueous Workup (Wash with Water/Brine) Filtration->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Product_Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Product_Analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

4-Bromoacetanilide serves as a valuable and versatile substrate in both Heck and Buchwald-Hartwig cross-coupling reactions. The protocols provided in these application notes offer a solid foundation for the synthesis of a wide array of substituted alkenes and arylamines. Researchers are encouraged to optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve the best results for their specific substrates and desired products. The successful application of these methods will undoubtedly facilitate the discovery and development of novel chemical entities with potential applications in pharmaceuticals and other areas of chemical science.

References

Application Notes & Protocols: 4-Bromoacetanilide as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 4-bromoacetanilide as an internal standard in the quantitative analysis of various compounds. This document is intended to guide researchers, scientists, and drug development professionals in employing 4-bromoacetanilide to enhance the accuracy and reliability of their analytical methods.

Overview and Properties of 4-Bromoacetanilide

4-Bromoacetanilide is a halogenated aromatic amide that is well-suited for use as an internal standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). Its chemical and physical properties make it a reliable choice for correcting variations in sample preparation and instrument response.

Key Properties:

PropertyValue
Chemical Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Melting Point 166-171 °C
Solubility Soluble in benzene, chloroform, and ethyl acetate. Moderately soluble in alcohol. Slightly soluble in hot water and insoluble in cold water.[1]
Appearance White to light beige crystalline solid[1]

Application: Determination of Phenylurea and Triazine Herbicides in Oysters by LC-ESI-MS/MS

This protocol details a method for the quantitative analysis of several phenylurea and triazine herbicides and their degradation products in oyster tissue, using 4-bromoacetanilide as an internal standard.[2] This method is crucial for environmental monitoring and food safety assessment.

Experimental Protocol

2.1.1. Reagents and Materials

  • Analytes: Phenylurea and triazine herbicide standards (e.g., Diuron, Atrazine, Simazine, etc.)

  • Internal Standard: 4-Bromoacetanilide (CAS No: 103-88-8)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC grade)

  • Reagents: Formic acid, Ammonium (B1175870) acetate

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

  • Oyster Tissue: Homogenized

2.1.2. Sample Preparation

  • Extraction: Weigh 1 g of homogenized oyster tissue into a centrifuge tube. Add 10 mL of acetonitrile.

  • Internal Standard Spiking: Add a known amount of 4-bromoacetanilide internal standard solution in acetonitrile to the sample.

  • Homogenization and Centrifugation: Homogenize the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analytes and the internal standard with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumental Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for the quantification of target analytes and the internal standard.

Data Presentation

The following table summarizes typical retention times and MRM transitions for selected analytes and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Diuron233.072.18.5
Atrazine216.1174.17.9
Simazine202.1132.17.2
4-Bromoacetanilide (IS) 214.0 172.0 6.5

Calibration Curve:

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Experimental Workflow Diagram```dot

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification oyster Homogenized Oyster Tissue extraction Extraction with Acetonitrile oyster->extraction is_spike Spike with 4-Bromoacetanilide (IS) extraction->is_spike homogenize Homogenize & Centrifuge is_spike->homogenize spe SPE Cleanup (C18) homogenize->spe reconstitute Dry & Reconstitute spe->reconstitute lcms LC-ESI-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data peak_integration Peak Integration data->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Logical flow for xenobiotic metabolite analysis.

General Considerations for Using 4-Bromoacetanilide as an Internal Standard

  • Purity: Ensure the use of high-purity 4-bromoacetanilide (≥98%) to avoid interference from impurities.

  • Chemical Similarity: 4-Bromoacetanilide is structurally similar to many phenylurea and other aromatic amide compounds, making it a suitable internal standard for these classes of analytes.

  • Chromatographic Separation: The chromatographic method should be optimized to achieve baseline separation between the analytes of interest and 4-bromoacetanilide.

  • Stability: 4-Bromoacetanilide is a stable compound, but it is incompatible with strong oxidizing agents. Store in a cool, dry, and well-ventilated place. * Concentration: The concentration of the internal standard should be optimized for the specific application and be in a similar range to the expected analyte concentrations.

By following these detailed protocols and considering the key properties and applications of 4-bromoacetanilide, researchers can effectively utilize it as an internal standard to improve the quality and reliability of their analytical data.

References

Troubleshooting & Optimization

preventing di-bromination of acetanilide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the synthesis of mono-brominated acetanilide (B955), specifically focusing on the prevention of di-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my acetanilide bromination yielding a di-substituted product?

The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating group, meaning it makes the aromatic ring more reactive towards electrophilic substitution. This increased reactivity can lead to a second bromination, resulting in a di-bromoacetanilide byproduct. The formation of polybrominated products is often caused by an excessively high concentration of the brominating agent (e.g., elemental bromine) in the reaction mixture.[1]

Q2: How can I control the reaction to favor mono-bromination?

The key to preventing di-bromination is to control the concentration of the electrophile (bromine). A highly effective strategy is the in situ generation of bromine, where bromine is produced directly in the reaction mixture in small, controlled amounts.[1][2][3] This ensures that the concentration of free bromine remains low at all times, significantly favoring mono-substitution.[1] The amount of bromine generated can be precisely controlled by the quantity of the limiting reagent, such as potassium bromate (B103136).[2][4]

Q3: My final product has an orange or yellow tint. What does this indicate and how can I fix it?

An orange or yellow color in the crude product typically indicates the presence of unreacted residual bromine. This can be easily remedied during the workup process by washing the solid product with a dilute solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2][5] This will quench the excess bromine, leaving the desired white, crystalline 4-bromoacetanilide.

Q4: What is the role of acetic acid in this reaction?

Glacial acetic acid is commonly used as the solvent for this reaction. It effectively dissolves the acetanilide starting material and provides the acidic medium necessary for the in situ generation of bromine from reagents like potassium bromate and hydrobromic acid.[4][5][6]

Q5: Are there safer alternatives to using liquid bromine?

Yes. Due to the hazardous nature of liquid bromine, several alternative and safer brominating agents are preferred.[3][7] These include:

  • In situ generation: Using a combination of potassium bromate (KBrO₃) and hydrobromic acid (HBr) is a widely used method.[4][8]

  • N-bromosuccinimide (NBS): NBS is a convenient and less hazardous solid brominating agent that is effective for activated aromatic rings like acetanilide.[7]

  • Pyridinium bromide perbromide: This is another solid reagent that serves as a safer source of bromine.[2]

Q6: How does temperature affect the formation of byproducts?

While many protocols for acetanilide bromination proceed effectively at room temperature, controlling the temperature can be crucial for selectivity.[4] For highly activated systems, reactions are often cooled to prevent side reactions and the formation of multiple substitution products.[1] In some procedures, an ice bath is used initially to control the reaction rate, especially during the addition of reagents.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Di-bromination Product High concentration of free bromine in the reaction mixture.1. Switch to a method that generates bromine in situ (e.g., KBrO₃/HBr).[1][2] 2. Ensure the brominating agent is the limiting reagent. 3. Consider using a milder brominating agent like N-bromosuccinimide (NBS).[7]
Low Yield of 4-bromoacetanilide Incomplete reaction.1. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] 2. Ensure the stirring is efficient and the reagents are thoroughly mixed. 3. Verify the quality and stoichiometry of your starting materials.
Product loss during workup or recrystallization.1. During recrystallization, use a minimal amount of hot solvent to dissolve the product to avoid loss.[11] 2. Ensure complete precipitation by adequately cooling the solution before filtration.
Product is Colored (Yellow/Orange) Presence of unreacted bromine.Wash the filtered crude product with a dilute solution of sodium thiosulfate or sodium bisulfite until the color disappears.[2][5]
Inconsistent Melting Point Impure product.Recrystallize the product from a suitable solvent, such as 95% ethanol (B145695), to obtain pure, colorless needles.[4][5] The expected melting point is 166-171°C.[4][5]

Experimental Protocols

Protocol 1: Mono-bromination via In Situ Bromine Generation

This method generates bromine in place from potassium bromate and hydrobromic acid, minimizing the risk of di-bromination.[2][4]

  • Preparation: In a 10-mL Erlenmeyer flask, combine acetanilide (0.200 g, 1.5 mmol), potassium bromate (0.085 g, 0.5 mmol), and 2 mL of glacial acetic acid.

  • Reaction Initiation: While stirring the mixture rapidly, add 0.3 mL of 48% hydrobromic acid (2.6 mmol). An orange color should appear as bromine is generated.

  • Reaction: Continue to stir the mixture at room temperature for 30-60 minutes.[4][5]

  • Precipitation: Pour the reaction mixture into approximately 25 mL of cold water. A solid precipitate of the crude product will form. Stir this aqueous mixture for 15 minutes.

  • Filtration and Washing: Collect the solid product via suction filtration. Wash the solid first with a dilute sodium bisulfite or sodium thiosulfate solution to remove excess bromine, and then with cold water.[2]

  • Purification: Recrystallize the crude product from 95% ethanol to yield pure 4-bromoacetanilide as colorless needles.[4]

Data Summary

The following table summarizes various reaction conditions for the mono-bromination of acetanilide.

Brominating Agent Solvent Catalyst/Co-reagent Temperature Time Reported Yield Reference
KBrO₃ / HBrGlacial Acetic Acid-Room Temp30 min>90%[5]
KBrO₃ / HBrGlacial Acetic Acid-Room Temp60 min65.5%[5]
N-Bromosuccinimide (NBS)AcetonitrileConc. HCl (1 drop)Room Temp20 min-[7]
NaBr / NaOCl95% Ethanol / Acetic Acid-Ice Bath -> Room Temp20 min68%[9]

Visual Guides

Below are diagrams illustrating the troubleshooting workflow and the chemical relationship leading to the desired product.

G cluster_solutions Troubleshooting Steps start Start: Acetanilide Bromination check_product Analyze Product: Di-bromination Observed? start->check_product in_situ Adopt in-situ Br2 generation (e.g., KBrO3/HBr) check_product->in_situ Yes success Success: Mono-brominated Product check_product->success No mild_reagent Use milder reagent (e.g., NBS) in_situ->mild_reagent re_run Re-run Experiment in_situ->re_run check_stoich Verify stoichiometry: Ensure Br2 is limiting reagent mild_reagent->check_stoich mild_reagent->re_run check_stoich->re_run re_run->check_product

Caption: Troubleshooting workflow for addressing di-bromination.

reaction_logic cluster_conditions Reaction Conditions acetanilide Acetanilide activating_group -NHCOCH3 Group (Activating, o,p-directing) acetanilide->activating_group contains mono_bromo 4-Bromoacetanilide (Desired Product) acetanilide->mono_bromo activating_group->mono_bromo directs substitution brominating_agent Controlled Brominating Agent (e.g., in-situ Br2, NBS) brominating_agent->mono_bromo solvent Solvent (Glacial Acetic Acid) solvent->mono_bromo excess_br2 Excess Free Br2 mono_bromo->excess_br2 reacts with di_bromo Di-bromoacetanilide (Side Product) excess_br2->di_bromo

Caption: Key factors influencing the mono-bromination of acetanilide.

References

optimizing reaction conditions for high yield of 4-bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for a high yield of 4-bromoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in this reaction? Glacial acetic acid serves as a solvent that can dissolve both acetanilide (B955) and bromine, facilitating a homogeneous reaction mixture.[1] It also acts as a moderately polar medium that can stabilize the intermediate carbocation formed during the electrophilic aromatic substitution.

Q2: Why is controlling the temperature crucial during bromine addition? Maintaining a low temperature, typically between 0-10°C, is critical to prevent undesirable side reactions, such as the formation of polybrominated products.[2] Exothermic reactions can also lead to the decomposition of reactants and products if the temperature is not controlled.

Q3: How can the crude 4-bromoacetanilide be purified? The most common method for purifying crude 4-bromoacetanilide is recrystallization.[1][3][4] Ethanol (B145695) or a mixture of ethanol and water is often used as the solvent for recrystallization.[5][6] This process removes impurities, resulting in a purer product with a sharp melting point.[4]

Q4: What are the common side products in the bromination of acetanilide? The primary side products are ortho-bromoacetanilide and di-brominated acetanilides. The formation of the ortho isomer is sterically hindered by the bulky acetamido group, making the para product the major isomer.[7][8][9] Controlling the reaction conditions, such as temperature and the rate of bromine addition, can minimize the formation of these byproducts.[7][8]

Q5: What is the purpose of using sodium acetate (B1210297) in some procedures? Sodium acetate can act as a weak base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.[10] This can be important as a buildup of strong acid could potentially lead to hydrolysis of the amide group under certain conditions, although this is generally not a major concern if the reaction is not heated.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-bromoacetanilide.

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Incomplete Bromination Ensure that the bromine solution is added slowly and with continuous stirring to allow for a complete reaction.
Product Loss During Workup When washing the filtered product, use ice-cold solvent to minimize the dissolution of the 4-bromoacetanilide crystals.[12]
Sub-optimal Temperature Maintain the reaction temperature in the recommended range (0-10°C) during bromine addition to prevent side reactions that consume reactants.[2]
Incorrect Stoichiometry Verify the molar ratios of the reactants. A 1:1 molar ratio of acetanilide to bromine is typically required.[13]

Problem: Product is Discolored (Yellow or Brown)

Possible CauseRecommended Solution
Presence of Unreacted Bromine Wash the crude product thoroughly with a dilute sodium bisulfite solution to quench any remaining bromine.[3][6]
Formation of Colored Impurities Recrystallize the crude product from a suitable solvent like ethanol.[5][6] If the color persists, consider using a small amount of decolorizing charcoal during recrystallization.

Problem: Low and Broad Melting Point of the Product

Possible CauseRecommended Solution
Presence of Impurities A low and broad melting point range is a strong indicator of an impure product.
Mixture of Isomers The presence of the ortho-isomer or polybrominated products can depress the melting point.
Insufficient Drying Ensure the final product is completely dry before measuring the melting point, as residual solvent can also lower the melting point.
Solution Purify the product by recrystallization until a consistent and sharp melting point is achieved. The literature melting point for pure 4-bromoacetanilide is in the range of 167-171°C.[1][5][6]

Quantitative Data on Reaction Conditions

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of 4-bromoacetanilide.

SolventBrominating AgentTemperatureYield (%)
Glacial Acetic AcidBromineRoom Temperature~60-70
Glacial Acetic AcidBromine25-35°C60[3]
95% Ethanol / Acetic AcidNaBr / NaOClIce Water Bath68[5]
Ethanolic-Aqueous MediumCAN-KBrNot Specified50-60[14]
Not SpecifiedKBrO₃ / HBrRoom Temperature96[9]

Note: Yields can vary significantly based on the specific experimental setup, purity of reagents, and skill of the operator.

Detailed Experimental Protocol

This protocol describes a common laboratory procedure for the synthesis of 4-bromoacetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Ice

  • Distilled Water

  • Sodium Bisulfite Solution (optional)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Acetanilide: In a flask, dissolve a known amount of acetanilide (e.g., 1.0 g) in glacial acetic acid (e.g., 5 mL).[1]

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Bromination Reaction: Cool the acetanilide solution in an ice bath. While stirring vigorously, add the bromine solution dropwise over a period of 10-15 minutes.[3] The solution will likely turn reddish-orange.[1]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.[1][3]

  • Precipitation of Product: Pour the reaction mixture into a beaker containing a large volume of ice-cold water (e.g., 100 mL).[1] A solid precipitate of crude 4-bromoacetanilide should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove residual acid.[1] If the crystals have a yellow or orange tint, a wash with a dilute sodium bisulfite solution can be used to remove excess bromine.[6]

  • Purification by Recrystallization: Transfer the crude product to a clean flask and add a minimal amount of hot ethanol to dissolve the solid.[1][6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[15]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry completely.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Measure the melting point of the purified 4-bromoacetanilide to assess its purity.

Visualizations

SynthesisWorkflow start Start dissolve Dissolve Acetanilide in Glacial Acetic Acid start->dissolve cool Cool Solution in Ice Bath dissolve->cool add_br2 Add Bromine Solution Dropwise with Stirring cool->add_br2 react Stir at Room Temperature add_br2->react precipitate Pour into Ice-Cold Water react->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry end Characterize (Yield, MP) dry->end TroubleshootingFlow problem Problem Observed low_yield Low Yield problem->low_yield colored_product Discolored Product problem->colored_product low_mp Low/Broad Melting Point problem->low_mp check_temp Verify Temperature Control low_yield->check_temp Possible Cause check_workup Review Workup Procedure low_yield->check_workup Possible Cause check_impurities Suspect Impurities colored_product->check_impurities Likely Cause solution_recrystallize Recrystallize Product low_mp->solution_recrystallize Primary Solution solution_control_temp Maintain 0-10°C during addition check_temp->solution_control_temp Solution solution_cold_wash Wash with Ice-Cold Solvents check_workup->solution_cold_wash Solution check_impurities->solution_recrystallize For Other Impurities solution_bisulfite_wash Wash with Sodium Bisulfite Solution check_impurities->solution_bisulfite_wash For Bromine Color

References

Technical Support Center: Purification of 4-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-bromoacetanilide, specifically focusing on the removal of its ortho isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 4-bromoacetanilide from its ortho isomer?

A1: The most common and effective method for separating 4-bromoacetanilide (the para isomer) from 2-bromoacetanilide (the ortho isomer) is recrystallization.[1][2] This technique leverages the differences in solubility and crystal lattice packing between the two isomers. Ethanol (B145695) or a mixed solvent system of methanol (B129727) and water are frequently used for this purpose.[3][4]

Q2: Why is there a significant difference in the melting points of 4-bromoacetanilide and its ortho isomer?

A2: The higher melting point of 4-bromoacetanilide (165-169 °C) compared to 2-bromoacetanilide (96-101 °C) is primarily due to the greater symmetry of the para isomer.[2][5] This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.[5]

Q3: What are the expected solubility characteristics of 4-bromoacetanilide?

A3: 4-bromoacetanilide is sparingly soluble in cold water but its solubility increases in hot water.[6] It is moderately soluble in alcohols like ethanol and methanol.[7][8] It is also soluble in organic solvents such as benzene, chloroform, and ethyl acetate.[6]

Q4: How can I confirm the purity of my recrystallized 4-bromoacetanilide?

A4: The primary method for assessing purity is by measuring the melting point of the dried crystals.[2][9] A sharp melting point range that corresponds to the literature value for 4-bromoacetanilide (around 165-169 °C) indicates a high degree of purity.[2][10][11] Impurities, such as the ortho isomer, will typically cause the melting point to be lower and broader.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4-bromoacetanilide via recrystallization.

Problem Possible Cause Solution
Low Recovery of Crystals - Using too much solvent during recrystallization.- Premature crystallization during hot filtration.- Washing the final crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[12]
Oily Precipitate Forms Instead of Crystals - The solution is supersaturated, and the compound is coming out of solution too quickly and above its melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- Lack of nucleation sites for crystal growth.- If the solution is clear, try scratching the inside of the flask with a glass rod to induce crystallization.[13]- Add a seed crystal of pure 4-bromoacetanilide.[13]- If too much solvent was used, evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Crystals are Colored - Presence of colored impurities.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of decolorizing carbon. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling.[14]
Melting Point of Purified Product is Low and Broad - Incomplete removal of the ortho isomer or other impurities.- Perform a second recrystallization to further purify the product. Ensure slow cooling to allow for the formation of well-ordered crystals.

Quantitative Data

Compound Melting Point (°C) Solubility in Ethanol Solubility in Water
4-Bromoacetanilide165-169[2][10]Moderately solubleVery slightly soluble (hot), insoluble (cold)
2-Bromoacetanilide96-101[5]Data not readily available, but expected to be soluble.Data not readily available.
Acetanilide (starting material)114[2]SolubleSparingly soluble

Experimental Protocol: Recrystallization of 4-Bromoacetanilide

This protocol details the procedure for purifying crude 4-bromoacetanilide containing the ortho isomer as an impurity.

  • Dissolution: Place the crude 4-bromoacetanilide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate or in a water bath. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon. Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution quickly to remove any insoluble impurities (and decolorizing carbon if used). This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.

  • Analysis: Determine the melting point of the dry, purified crystals to assess their purity.

Experimental Workflow

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_product Crude 4-Bromoacetanilide add_solvent Add Minimum Hot Ethanol crude_product->add_solvent dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate Clear Solution impurities Insoluble Impurities hot_filtration->impurities Removed cool_slowly Slow Cooling to RT filtrate->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration pure_crystals Pure 4-Bromoacetanilide Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (contains ortho isomer) vacuum_filtration->mother_liquor drying Drying pure_crystals->drying analysis Melting Point Analysis drying->analysis

Caption: Workflow for the purification of 4-bromoacetanilide by recrystallization.

References

common side products in the synthesis of p-bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-bromoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of p-bromoacetanilide?

A1: The most common side products are o-bromoacetanilide and 2,4-dibromoacetanilide. The formation of o-bromoacetanilide occurs because the acetamido group is an ortho-, para- director. However, the para-isomer is the major product due to steric hindrance at the ortho position.[1][2][3] The formation of 2,4-dithis compound results from a second bromination of the initial product. Another potential, though less common, side product is 2,4,6-tribromoaniline, which can form if the acetamido group is hydrolyzed back to an amino group, which is a strong activator for further substitution.[4]

Q2: What is the mechanism behind the formation of these side products?

A2: The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is an activating group and directs incoming electrophiles (like the bromonium ion, Br⁺) to the ortho and para positions. While the para position is sterically favored, some substitution can still occur at the ortho position, leading to o-bromoacetanilide. If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, a second electrophilic aromatic substitution can occur on the already mono-brominated product, resulting in 2,4-dithis compound.

Q3: How can I minimize the formation of the o-bromoacetanilide isomer?

A3: The formation of the para-isomer is favored due to the steric bulk of the acetamido group hindering attack at the ortho position.[1][5] To further minimize the formation of the ortho-isomer, it is recommended to carry out the reaction at a controlled, lower temperature.

Q4: What reaction conditions favor the formation of 2,4-dithis compound?

A4: The di-substituted side product, 2,4-dithis compound, is more likely to form under conditions of excess bromine.[1] It is also more prevalent with longer reaction times and at higher temperatures.

Q5: Can hydrolysis of acetanilide (B955) be a problem during the synthesis?

A5: Yes, under strongly acidic conditions and with elevated temperatures, the acetanilide can undergo hydrolysis to form aniline (B41778) and acetic acid. Aniline is highly activated towards electrophilic substitution and can react with bromine to form multiple brominated products, such as 2,4,6-tribromoaniline.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of p-Bromoacetanilide Incomplete reaction.Ensure the bromine solution is added slowly and with continuous stirring. Allow the reaction to proceed for the recommended time.
Loss of product during workup.Use ice-cold water for precipitation and washing to minimize the solubility of the product. Ensure complete transfer of the product at each step.
Hydrolysis of the product.Avoid excessively high temperatures and prolonged exposure to strong acidic conditions.
Presence of o-Bromoacetanilide Reaction temperature too high.Maintain a low and controlled reaction temperature, ideally by using an ice bath during the addition of bromine.
Insufficient steric hindrance.While difficult to alter, ensuring the acetanilide is fully dissolved and the reaction is well-mixed can help favor the para product.
Formation of 2,4-Dithis compound Excess bromine used.Carefully measure the stoichiometric amount of the brominating agent. If using a solution, ensure its concentration is accurate.
Reaction time is too long.Monitor the reaction progress (e.g., by TLC) and quench the reaction once the starting material is consumed.
Product is colored (yellow/brown) Presence of unreacted bromine.Wash the crude product with a solution of sodium bisulfite to remove excess bromine.
Impurities from side reactions.Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure white crystals.

Data Presentation: Product Distribution

While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a general overview of the expected product distribution under different scenarios.

Reaction Condition p-Bromoacetanilide (desired) o-Bromoacetanilide (side product) 2,4-Dithis compound (side product)
Ideal Conditions (Stoichiometric Br₂, low temp.) Major Product (>90%)Minor Product (<10%)Trace Amounts
Excess Bromine Decreased YieldMinor ProductSignificant Amount
High Temperature Decreased YieldIncreased AmountIncreased Amount

Experimental Protocol: Synthesis of p-Bromoacetanilide with Minimized Side Products

This protocol is designed to favor the formation of p-bromoacetanilide while minimizing common side products.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (for recrystallization)

  • Sodium Bisulfite solution (optional, for quenching)

  • Ice

Procedure:

  • Dissolution of Acetanilide: In a fume hood, dissolve 5.0 g of acetanilide in 15 mL of glacial acetic acid in an Erlenmeyer flask. Gently warm the mixture if necessary to ensure complete dissolution, then cool the solution to room temperature.

  • Preparation of Brominating Solution: In a separate container, carefully prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

  • Bromination: Place the flask containing the acetanilide solution in an ice bath. While stirring continuously, add the bromine solution dropwise over a period of 10-15 minutes. The solution will develop an orange-red color.

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A white precipitate of crude p-bromoacetanilide will form.

  • Quenching (Optional): If the supernatant is still colored, add a few drops of sodium bisulfite solution until the color disappears.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallization: Purify the crude product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool slowly to form crystals.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

Visualization of Reaction Pathways

Synthesis_of_p_this compound cluster_products Products acetanilide Acetanilide p_bromo p-Bromoacetanilide (Major Product) acetanilide->p_bromo Electrophilic Aromatic Substitution (para) o_bromo o-Bromoacetanilide (Minor Side Product) acetanilide->o_bromo Electrophilic Aromatic Substitution (ortho) br2 Br₂ hbr + HBr dibromo 2,4-Dithis compound (Side Product) p_bromo->dibromo Further Bromination (Excess Br₂)

Caption: Reaction pathways in the synthesis of p-bromoacetanilide.

References

selection of optimal solvent for 4-bromoacetanilide recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 4-Bromoacetanilide

This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal solvent for 4-bromoacetanilide recrystallization. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and supporting data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the essential criteria for selecting an optimal recrystallization solvent?

A1: An ideal recrystallization solvent should exhibit a steep solubility curve for the solute. This means the solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity to dissolve it at its boiling point.[1] Additionally, the solvent's boiling point should be below the melting point of the solid being purified. A relatively volatile solvent is also preferred to facilitate easy removal from the purified crystals.[2] Impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.

Q2: Which single solvent is considered optimal for the recrystallization of 4-bromoacetanilide?

A2: Ethanol (B145695) is frequently cited as an effective solvent for the recrystallization of 4-bromoacetanilide.[3][4] It dissolves 4-bromoacetanilide moderately when hot, and its solubility decreases significantly upon cooling, allowing for good recovery of pure crystals.[5] Procedures often detail dissolving the crude product in a minimum amount of hot ethyl alcohol, followed by filtration and cooling to induce crystallization.[6][7]

Q3: Can water be used for the recrystallization of 4-bromoacetanilide?

A3: Water is generally not a suitable single solvent for this purpose. 4-bromoacetanilide is insoluble in cold water and only very slightly soluble in hot water.[5][6] This poor solubility, even at high temperatures, makes it difficult to dissolve a practical amount of the crude product, which is a necessary step for purification.

Q4: Are mixed solvent systems effective for 4-bromoacetanilide?

A4: Yes, a methanol-water mixture has been successfully used. In a mixed solvent system, the crude compound is typically dissolved in the "better" solvent (in which it is more soluble, like methanol) at its boiling point. The "weaker" solvent (in which it is less soluble, like water) is then added dropwise until cloudiness appears, indicating the solution is saturated.[2] A small amount of the better solvent is added to redissolve the precipitate, and the solution is then cooled. One experiment suggests that a 25% ethanol/75% water mixture is a better recrystallization solvent than a 50/50 mixture for this compound.

Q5: Why is a non-polar solvent like toluene (B28343) unsuitable for recrystallizing 4-bromoacetanilide?

A5: The principle of "like dissolves like" is critical in solvent selection. 4-bromoacetanilide is a polar molecule, while toluene is non-polar.[8] Due to this significant difference in polarity, 4-bromoacetanilide and toluene are immiscible, making toluene an unsuitable choice for single-solvent recrystallization.[8]

Troubleshooting Guide

Q1: What should I do if the 4-bromoacetanilide does not fully dissolve in the hot solvent?

A1: First, ensure you are using a sufficient volume of solvent and that it is at its boiling point. Add small, successive portions of the hot solvent until the solid dissolves.[2] If some solid matter remains, it may be an insoluble impurity. In this case, you should proceed to the hot filtration step to remove it.[9] Avoid adding a large excess of solvent, as this will reduce the final yield of your purified product.[2]

Q2: My crystals formed almost immediately as a fine powder after I removed the solution from the heat. What went wrong?

A2: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, negating the purification.[10][11] This typically happens when the solution is supersaturated or cools too quickly. To fix this, reheat the solution, add a small amount (1-2 mL) of additional hot solvent to slightly decrease saturation, and allow it to cool more slowly.[11] Insulating the flask by placing it on a cork ring or paper towels can promote the slow, controlled crystal growth necessary for high purity.[11]

Q3: The solution has cooled to room temperature and then in an ice bath, but no crystals have formed. What should I do?

A3: Crystal formation sometimes requires initiation. Try one of these techniques:[11]

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.

  • Concentration: If you have used too much solvent, you may need to reheat the solution and boil off a portion of the solvent to increase the concentration of the solute before attempting to cool it again.[11]

Q4: The solution is colored, and the resulting crystals have a colored tint. How can I fix this?

A4: Colored impurities can often be removed by using activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of decolorizing charcoal to the hot solution and boil for a few minutes.[9][12] The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

Q5: As the solution cooled, an oil formed instead of solid crystals. What is "oiling out" and how do I prevent it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[11] This is often caused by the presence of significant impurities, which lower the melting point of the mixture. To resolve this, reheat the solution to redissolve the oil, add more solvent to keep the compound dissolved at a lower temperature, and then try cooling again.[11] If the problem persists, the impurity level may be too high for a simple recrystallization.

Data Presentation: Solvent Selection for 4-Bromoacetanilide

The table below summarizes the solubility characteristics of 4-bromoacetanilide in various common laboratory solvents to aid in optimal solvent selection.

SolventSolubility (Cold)Solubility (Hot)Boiling Point (°C)Suitability
Water Insoluble[5]Very slightly soluble[6]100Poor (as single solvent)
Ethanol Sparingly solubleModerately soluble[13]78Optimal
Methanol Sparingly solubleSoluble[13]65Good
Acetone Soluble[13]Soluble56Poor
Ethyl Acetate Soluble[5][6]Soluble77Poor
Benzene Soluble[5][6]Soluble80Poor
Chloroform Soluble[5][6]Soluble61Poor
Toluene Insoluble (immiscible)[8]Insoluble (immiscible)[8]111Unsuitable

Experimental Protocol: Recrystallization of 4-Bromoacetanilide using Ethanol

This protocol details the procedure for purifying crude 4-bromoacetanilide using ethanol as the solvent.

  • Dissolution: Place the crude 4-bromoacetanilide (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate to its boiling point.

  • Addition of Hot Solvent: Carefully add the minimum amount of boiling ethanol to the Erlenmeyer flask containing the crude solid until it just dissolves. Swirl the flask continuously. This ensures the creation of a saturated solution, which is critical for maximizing yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present or if decolorizing charcoal was used, perform a hot filtration. Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the funnel quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The final product should be a collection of colorless crystals.[3] Confirm the purity by measuring the melting point, which should be in the range of 165-169 °C.[5]

Visualizations

The following diagrams illustrate key decision-making processes and principles in recrystallization.

Caption: Workflow for selecting a suitable recrystallization solvent.

Caption: Key properties of an ideal solvent for recrystallization.

References

Technical Support Center: Scaling Up 4-Bromoacetanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromoacetanilide, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of 4-bromoacetanilide?

A1: The main challenges include:

  • Handling of Hazardous Materials: Traditional methods often involve liquid bromine, which is highly corrosive and toxic, and acetic anhydride, a controlled substance in some regions.[1] Managing these materials safely on a large scale is a significant concern.

  • Exothermic Reaction Control: The bromination of acetanilide (B955) is an exothermic reaction. Maintaining precise temperature control is critical to prevent runaway reactions and the formation of impurities.[2] This becomes more challenging in larger reactors.

  • Byproduct Formation and Management: The reaction can produce hazardous byproducts like hydrogen bromide (HBr), which is a corrosive and toxic gas.[1][3] Additionally, polybrominated species can form, complicating purification.[4]

  • Product Purification: Isolating pure 4-bromoacetanilide from the reaction mixture requires effective purification methods. Scaling up crystallization, the common method, can be difficult in terms of achieving consistent purity and crystal morphology.

  • "Green" Chemistry Alternatives: While safer, alternative "green" methods that generate bromine in situ may present their own scale-up challenges, including reaction kinetics, cost of reagents, and process optimization.[1][5]

Q2: What are the safety precautions to consider during the scale-up of 4-bromoacetanilide synthesis?

A2: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and lab coats.[6][7]

  • Ventilation: Conduct all operations in a well-ventilated area or a fume hood to avoid inhalation of corrosive and toxic fumes from reagents like acetic acid and bromine.[1][6]

  • Material Handling: Handle hazardous substances like liquid bromine with extreme care.[8] Consider using methods that generate bromine in situ to avoid handling liquid bromine directly.[6][8][9]

  • Thermal Safety: Conduct a thorough thermal safety analysis before scaling up to understand the reaction's thermal profile and identify potential hazards associated with runaway reactions.[10][11]

  • Waste Disposal: Properly neutralize and dispose of all hazardous waste, including acidic byproducts and residual bromine, according to institutional and environmental regulations.[3]

Q3: How can I minimize the formation of polybrominated byproducts?

A3: To minimize the formation of polybrominated byproducts, consider the following:

  • Stoichiometry Control: Use a slight excess of acetanilide relative to the brominating agent to ensure the complete consumption of bromine.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, to improve the selectivity of the reaction for monosubstitution at the para position.[2]

  • Controlled Addition: Add the brominating agent slowly and in a controlled manner to the acetanilide solution to avoid localized high concentrations of bromine.

Q4: What are the advantages of using "green" chemistry approaches for 4-bromoacetanilide synthesis on a larger scale?

A4: "Green" chemistry approaches offer several advantages for scaling up production:

  • Increased Safety: They avoid the use of highly hazardous reagents like liquid bromine, reducing risks for personnel.[1][8]

  • Reduced Environmental Impact: These methods often generate less hazardous byproducts, such as water and sodium chloride, instead of corrosive HBr gas.[3]

  • Simplified Handling: In-situ generation of bromine simplifies the process as there is no need to store and handle large quantities of liquid bromine.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Side reactions due to improper temperature control.- Monitor the reaction progress using TLC or other analytical methods to ensure completion. - Optimize the crystallization process to minimize loss in the mother liquor. - Ensure the reaction temperature is maintained within the optimal range (e.g., 0-10°C).[2]
Product is colored (not white) - Presence of unreacted bromine. - Formation of colored impurities.- After the reaction, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) until the color disappears.[13] - Recrystallize the crude product from a suitable solvent, such as 50% ethanol (B145695), to remove colored impurities.[3]
Melting point of the product is low and/or has a broad range - Presence of impurities, such as unreacted acetanilide or polybrominated byproducts.- Recrystallize the product multiple times until a sharp melting point in the expected range (165-169°C) is obtained.[4] - Use analytical techniques like NMR or HPLC to identify the impurities and optimize the purification process accordingly.
Difficulty in filtering the product - Very fine crystals that clog the filter paper.- Control the rate of crystallization. Slower cooling generally leads to larger crystals that are easier to filter. - Use an appropriate grade of filter paper or a fritted glass funnel.
Runaway reaction during scale-up - Inadequate heat removal from the reactor. - Rate of addition of reagents is too fast.- Ensure the reactor has sufficient cooling capacity for the scale of the reaction. - Add the brominating agent in a controlled manner, monitoring the internal temperature closely. - Perform a thermal hazard assessment before scaling up.[10]

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Routes for 4-Bromoacetanilide

Synthetic Route Brominating Agent Solvent Reported Yield Key Observations Reference
Traditional Method Liquid Bromine (Br₂)Glacial Acetic Acid~70-90%Generates corrosive HBr byproduct. Requires handling of hazardous liquid bromine.[2]
Green Method 1 Potassium Bromate (B103136) (KBrO₃) + Hydrobromic Acid (HBr)Glacial Acetic Acid96%In-situ generation of bromine.[9]
Green Method 2 Ceric Ammonium Nitrate (CAN) + Potassium Bromide (KBr)Ethanol-Water71-72% (by experienced chemist)Safer reagents, simple product isolation.[1]
Green Method 3 Sodium Hypochlorite (NaOCl) + Sodium Bromide (NaBr)Acetic Acid-WaterNot specifiedIsolation can be tedious due to neutralization and quenching steps.[1]
Alternative Green Method N-Bromosuccinimide (NBS)Glacial Acetic AcidGood yieldsSafer alternative to liquid bromine.[2]

Table 2: Physical Properties of Acetanilide and its Brominated Derivatives

Compound Melting Point (°C)
Acetanilide114
2-Bromoacetanilide96.5–100.5
3-Bromoacetanilide81–85
4-Bromoacetanilide165–169
Source:[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoacetanilide using in-situ Generated Bromine (Green Chemistry Approach)

This protocol is based on the method using potassium bromate and hydrobromic acid.[9]

Materials:

  • Acetanilide

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Ethanol (95%)

  • Sodium bisulfite (optional, for quenching)

  • Distilled water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Prepare a solution of potassium bromate in water and a separate solution of hydrobromic acid.

  • Slowly and simultaneously add the potassium bromate and hydrobromic acid solutions to the stirred acetanilide solution, maintaining the temperature below 10°C. The solution will turn orange-brown due to the formation of bromine.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. A white precipitate of 4-bromoacetanilide will form.

  • If the solution is still colored, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from 50% ethanol to obtain pure, white crystals of 4-bromoacetanilide.

  • Dry the purified product and determine its melting point and yield.

Visualizations

experimental_workflow Experimental Workflow for 4-Bromoacetanilide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve Dissolve Acetanilide in Glacial Acetic Acid cool Cool to 0-5°C dissolve->cool add_reagents Slowly add Brominating Agents (e.g., KBrO3 + HBr) cool->add_reagents stir Stir at Room Temperature add_reagents->stir precipitate Pour into Cold Water stir->precipitate quench Quench Excess Bromine (if necessary) precipitate->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry analyze Analyze (Melting Point, Yield) dry->analyze

Caption: A flowchart illustrating the key steps in the synthesis and purification of 4-bromoacetanilide.

logical_relationship Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_workup Was there significant loss during workup/purification? check_completion->check_workup Yes solution_monitor Monitor reaction progress (e.g., TLC) check_completion->solution_monitor No check_temp Was the temperature controlled properly? check_workup->check_temp No solution_optimize_cryst Optimize crystallization and filtration steps check_workup->solution_optimize_cryst Yes solution_temp_control Improve temperature control measures check_temp->solution_temp_control No

Caption: A decision-making diagram for troubleshooting low yield in 4-bromoacetanilide synthesis.

References

Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the effective removal of unreacted bromine from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of unreacted bromine.

IssuePotential Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. - Insufficient amount of quenching agent.- Poor mixing between the organic and aqueous layers.- Degradation of the quenching agent solution.- Add more of the quenching solution portion-wise until the color disappears.[1] - Ensure vigorous stirring to facilitate contact between the phases.[2] - Prepare a fresh solution of the quenching agent.[1]
Formation of a solid precipitate (sulfur) during quenching with sodium thiosulfate (B1220275). The reaction mixture is acidic, leading to the disproportionation of thiosulfate.[1]- Adjust the pH of the reaction mixture to be neutral or slightly basic before or during the quench, for example, by washing with a saturated aqueous solution of sodium bicarbonate.[3] - Use an alternative quenching agent like sodium sulfite, which is less likely to form sulfur.[1][4]
The quenching reaction is violently exothermic and difficult to control. - The concentration of the quenching agent is too high.- The quenching agent is being added too quickly.- The reaction mixture is at an elevated temperature.- Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] - Add the quenching agent dropwise or in small portions.[1] - Cool the reaction mixture in an ice bath before and during the quench.[1][5]
Formation of an emulsion during aqueous work-up. - Vigorous shaking of the separatory funnel.- High concentration of salts or similar densities of the aqueous and organic layers.- Gently invert the separatory funnel instead of shaking vigorously.[3] - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1][3] - If the emulsion persists, filtering through a pad of celite may be effective.[3]
Product degradation during quenching. - The product is sensitive to the pH change during quenching (e.g., acid- or base-labile functional groups).- The product is sensitive to the quenching agent itself.- Buffer the reaction mixture or choose a quenching agent that results in a pH range compatible with your product.[1] - Consider a non-reductive quenching agent or a milder reducing agent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching excess bromine?

A1: The most common methods involve the use of aqueous solutions of reducing agents. These include sodium thiosulfate, sodium bisulfite, sodium metabisulfite, and sodium sulfite.[1][2] Unsaturated hydrocarbons like cyclohexene (B86901) can also be used, which react with bromine via an addition reaction.[2] In some cases, a dilute aqueous solution of sodium hydroxide (B78521) can be used to convert bromine to sodium bromide and sodium hypobromite.[2][6]

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors, including the stability of your product to the reaction conditions, the reaction solvent, and the subsequent work-up procedure.[1][2] For instance, if your product is acid-sensitive, using an acidic quenching solution like sodium bisulfite should be done with care. If your product is base-sensitive, using sodium hydroxide is not advisable.[2] If using an organic quenching agent like cyclohexene, be aware that the resulting dibrominated product will remain in the organic layer and may require removal by chromatography or distillation.[2]

Q3: What are the visual cues for a complete quench?

A3: The most apparent visual cue is the disappearance of bromine's characteristic reddish-brown or yellow-orange color.[1][3] The reaction mixture should become colorless upon complete quenching.[2][7]

Q4: Can I remove unreacted bromine by evaporation?

A4: While bromine has a relatively low boiling point (58.8 °C), removing it by evaporation is generally not recommended due to its high toxicity, corrosivity, and reactivity.[3][8] This method also poses a significant inhalation hazard and risks co-evaporation of volatile products or solvents.[3] Chemical quenching is the preferred and safer method.

Q5: What safety precautions should be taken when working with bromine?

A5: Bromine is highly toxic and corrosive and should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] It is also prudent to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[2]

Quantitative Data on Common Bromine Quenching Agents

The following table summarizes key quantitative data for commonly used bromine quenching agents.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[2]2:1Can form elemental sulfur under acidic conditions.[2]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[2]1:1A good alternative to thiosulfate in acidic media.[2]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[2]1:2Often used interchangeably with sodium bisulfite.[2]
Sodium Sulfite Na₂SO₃200 g/L aqueous solution[2]1:1Effective and avoids sulfur precipitation.[2][4]
Sodium Hydroxide NaOHDilute aqueous solution[2]2:1Forms sodium bromide and sodium hypobromite.[2][6]
Cyclohexene C₆H₁₀Neat or in a solvent[2]1:1The dibrominated product remains in the organic layer.[2]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]

  • Quenching Procedure: a. Cool the reaction mixture to 0-5 °C in an ice-water bath.[1] b. Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture.[1][2] c. Continue the addition until the reddish-brown color of bromine has completely disappeared.[1][2] d. If the mixture is biphasic, transfer it to a separatory funnel and separate the layers.[2] e. Wash the organic layer with water and then with brine.[2] f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][2] g. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1][2]

Protocol 2: Quenching with Saturated Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[2]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature.[2] b. Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture.[2] c. Continue the addition until the bromine color is discharged.[2] d. Separate the layers and wash the organic layer with water and brine.[2] e. Dry the organic layer over a suitable drying agent and filter.[2] f. Remove the solvent under reduced pressure.[2]

Visualizations

Bromine_Removal_Workflow start Reaction Mixture with Excess Bromine product_stability Is the product sensitive to acid/base? start->product_stability choice Select Quenching Agent product_stability->choice Consider Stability aqueous_quench Aqueous Reductant (e.g., Na2S2O3, NaHSO3) choice->aqueous_quench Product Stable organic_quench Unsaturated Hydrocarbon (e.g., Cyclohexene) choice->organic_quench Aqueous Sensitive or Byproduct Tolerable workup_aqueous Aqueous Work-up (Separatory Funnel) aqueous_quench->workup_aqueous workup_organic Further Purification Required (Chromatography/Distillation) organic_quench->workup_organic end Isolated Product workup_aqueous->end workup_organic->end

Caption: A decision-making workflow for selecting a suitable method for bromine removal.

Bromine_Quench_Reaction 2Na2S2O3 2 Na₂S₂O₃ (Sodium Thiosulfate) Na2S4O6 Na₂S₄O₆ (Sodium Tetrathionate) 2Na2S2O3->Na2S4O6 + p1 + Br2 Br₂ (Bromine) 2NaBr 2 NaBr (Sodium Bromide) Br2->2NaBr + p3 + p2 p1->p2

References

effect of temperature on the regioselectivity of acetanilide bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of acetanilide (B955). The focus is on the impact of temperature on the regioselectivity of this electrophilic aromatic substitution reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of acetanilide, with a focus on temperature-related effects.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of p-Bromoacetanilide - Incomplete reaction: Reaction time may be too short or the temperature too low, leading to a slower reaction rate. - Loss of product during workup: The product may be partially soluble in the wash solutions, especially if they are not sufficiently cold. - Sub-optimal reagent concentration: Incorrect stoichiometry can limit the extent of the reaction.- Reaction Time and Temperature: At room temperature (20-25°C), ensure a sufficient reaction time (e.g., 30-60 minutes). If operating at lower temperatures, the reaction time may need to be extended. - Workup: Use ice-cold water for precipitation and washing to minimize product loss. - Reagent Stoichiometry: Carefully measure and ensure the correct molar ratios of reactants as specified in the experimental protocol.
Formation of Impurities (e.g., di-brominated products) - Excess bromine: Using a significant excess of the brominating agent can lead to multiple substitutions on the aromatic ring. - High reaction temperature: Elevated temperatures can increase the rate of side reactions, including di-bromination.- Control of Brominating Agent: Utilize methods that generate bromine in situ (e.g., from potassium bromate (B103136) and hydrobromic acid) to maintain a low, steady concentration of bromine.[1][2] - Temperature Control: Maintain the reaction at or below room temperature to enhance selectivity for mono-bromination. For highly sensitive substrates, cooling in an ice bath may be necessary.[1]
Presence of o-Bromoacetanilide Isomer - Elevated reaction temperature: Higher temperatures can provide sufficient energy to overcome the steric hindrance of the acetamido group, leading to a slight increase in the formation of the ortho isomer.- Maintain Lower Temperatures: To maximize para-selectivity, conduct the reaction at room temperature or below. The steric bulk of the acetamido group strongly favors the formation of the para product under standard conditions.[2][3]
Reaction Mixture Remains Colored After Quenching - Insufficient quenching agent: Not enough sodium bisulfite or thiosulfate (B1220275) was added to neutralize all the excess bromine.- Additional Quenching Agent: Add the quenching solution portion-wise until the color of elemental bromine is fully discharged.
Difficulty in Product Purification - Co-precipitation of isomers: If a significant amount of the ortho isomer is formed, it may co-precipitate with the para product, making recrystallization more challenging.- Careful Recrystallization: Use a suitable solvent (e.g., ethanol) and perform a slow recrystallization to allow for the selective crystallization of the less soluble p-bromoacetanilide.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the regioselectivity of acetanilide bromination?

A1: The bromination of acetanilide is predominantly para-selective due to the significant steric hindrance imposed by the acetamido group, which blocks the ortho positions.[2][3] While specific quantitative data on the temperature-dependent isomer ratio is not extensively published, it is a general principle in electrophilic aromatic substitution that higher temperatures can provide the necessary activation energy to overcome steric barriers. Therefore, an increase in reaction temperature is expected to lead to a modest increase in the proportion of the o-bromoacetanilide isomer, although the para isomer will remain the major product.

Q2: What is the optimal temperature for maximizing the yield of p-bromoacetanilide?

A2: Most standard protocols for the bromination of acetanilide recommend conducting the reaction at room temperature (approximately 20-25°C). This temperature provides a good balance between a reasonable reaction rate and high para-selectivity. Lowering the temperature further (e.g., with an ice bath) can slightly enhance selectivity but will also decrease the reaction rate, potentially requiring a longer reaction time.

Q3: Can high temperatures lead to the formation of di-brominated byproducts?

A3: Yes, elevated temperatures, in combination with an excess of the brominating agent, can increase the likelihood of di-bromination. The initial bromination product, p-bromoacetanilide, is still activated towards further electrophilic substitution, and higher temperatures can promote a second bromination reaction. To avoid this, it is crucial to control both the temperature and the stoichiometry of the reactants.[1]

Q4: Why is steric hindrance the dominant factor in the regioselectivity of this reaction?

A4: The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. Electronically, both the ortho and para positions are activated for electrophilic attack. However, the sheer physical size of the acetamido group presents a significant steric barrier to the approaching electrophile at the adjacent ortho positions.[2] The para position, being remote from the bulky group, is much more accessible, leading to its strong preference as the site of substitution.

Q5: How can I analyze the ratio of ortho and para isomers in my product mixture?

A5: The most common methods for quantifying the isomer ratio are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique can separate the isomers based on their different boiling points and retention times, and the mass spectrometer can confirm their identity.

  • ¹H NMR: The ortho and para isomers will have distinct signals in the aromatic region of the proton NMR spectrum. By integrating the signals corresponding to each isomer, their relative ratio can be determined.

Experimental Protocols

Protocol 1: In Situ Generation of Bromine for Bromination of Acetanilide

This method is often preferred for its safety, as it avoids the handling of liquid bromine.

Materials:

  • Acetanilide

  • Potassium bromate (KBrO₃)

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Sodium bisulfite solution (e.g., 10%)

  • Ethanol (B145695) (95%) for recrystallization

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Hirsch funnel and vacuum flask

Procedure:

  • In a 10-mL Erlenmeyer flask, combine 0.20 g of acetanilide and 2 mL of glacial acetic acid. Stir the mixture until the acetanilide is fully dissolved.

  • To this solution, add 0.085 g of potassium bromate.

  • While stirring vigorously, carefully add 0.3 mL of 48% hydrobromic acid. The solution will turn orange, indicating the formation of bromine.

  • Continue stirring the mixture at room temperature for 30 minutes.

  • After the reaction is complete, pour the mixture into approximately 25 mL of ice-cold water. A precipitate should form.

  • To quench any unreacted bromine, add sodium bisulfite solution dropwise until the orange color disappears.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the solid with a small amount of ice-cold water.

  • Purify the crude product by recrystallization from 95% ethanol to obtain colorless needles of p-bromoacetanilide.

Visualizations

experimental_workflow Experimental Workflow for Acetanilide Bromination cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification dissolve Dissolve Acetanilide in Glacial Acetic Acid add_reagents Add KBrO3 and HBr (in situ Br2 generation) dissolve->add_reagents Step 1 stir Stir at Room Temperature (30-60 min) add_reagents->stir Step 2 precipitate Pour into Ice-Cold Water (Precipitation) stir->precipitate Step 3 quench Quench with NaHSO3 precipitate->quench Step 4 filtrate Vacuum Filtration quench->filtrate Step 5 recrystallize Recrystallize from Ethanol filtrate->recrystallize Step 6 dry Dry the Product recrystallize->dry Step 7 signaling_pathway Factors Influencing Regioselectivity cluster_factors Controlling Factors cluster_outcomes Product Distribution electronic Electronic Effects (-NHCOCH3 is o,p-directing) para_product p-Bromoacetanilide (Major Product) electronic->para_product Favors ortho_product o-Bromoacetanilide (Minor Product) electronic->ortho_product Favors steric Steric Hindrance (Bulky -NHCOCH3 group) steric->para_product Strongly Favors steric->ortho_product Hinders temperature Reaction Temperature temperature->ortho_product Higher temp. may slightly increase

References

Technical Support Center: Alternative and Safer Brominating Agents for Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of acetanilide (B955). This resource is designed for researchers, scientists, and drug development professionals seeking safer and more effective alternatives to traditional bromination methods that utilize hazardous elemental bromine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of alternative brominating agents.

Comparison of Alternative Brominating Agents

The following table summarizes the key quantitative data for various alternative brominating agents used in the synthesis of 4-bromoacetanilide. This allows for a quick comparison of their efficacy, reaction conditions, and safety profiles.

Brominating AgentTypical Yield (%)Reaction TimeKey Safety Considerations
N-Bromosuccinimide (NBS)High20 - 30 minutesSolid, easier to handle than Br₂.[1] Exothermic reactions possible on a large scale.[2] Avoid inhalation. Can be an irritant.[3] Decomposes over time.[2]
Pyridinium (B92312) TribromideHigh~30 minutesSolid, safer alternative to liquid bromine.[4] Corrosive and causes severe skin burns and eye damage.[5][6] Lachrymator.[6] Releases bromine in solution.[4]
NaBr / NaOCl (in situ generation)98% (reported)~2 hoursAvoids handling of liquid bromine.[7] Sodium hypochlorite (B82951) is an oxidizing agent and should be handled in a fume hood. Acetic acid is corrosive.[7]
KBrO₃ / HBr (in situ generation)86% - 96%30 minutesAvoids direct handling of bromine.[8] Potassium bromate (B103136) is a suspected carcinogen.[9][10][11] Hydrobromic acid is corrosive.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of acetanilide with alternative reagents.

N-Bromosuccinimide (NBS)

Q1: My reaction with NBS is giving a low yield of 4-bromoacetanilide. What could be the cause?

A1: Several factors could contribute to a low yield:

  • Incomplete Reaction: Ensure the reaction has been stirred for a sufficient amount of time (typically 20-30 minutes).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Incomplete Precipitation: The product, 4-bromoacetanilide, is precipitated by adding water to the reaction mixture. If an insufficient amount of water is added, the product may not fully precipitate, leading to loss during filtration.

  • Purity of NBS: NBS can decompose over time, appearing off-white or brown due to the presence of bromine.[2] Using old or impure NBS will result in a lower yield. It is recommended to use pure, white crystalline NBS.

  • Insufficient Acid Catalyst: A catalytic amount of acid, such as HCl, is typically required to protonate NBS and increase the electrophilicity of the bromine.[1] Ensure a drop of concentrated acid has been added.

Q2: I am observing the formation of di-brominated byproducts in my reaction. How can I prevent this?

A2: The formation of di-brominated products suggests the reaction is too reactive. To minimize this:

  • Control the Temperature: Most aromatic brominations with NBS on activated rings can be exothermic.[2] Running the reaction at a lower temperature (e.g., in an ice bath) can help control the reaction rate and improve selectivity for mono-bromination.

  • Stoichiometry: Use a 1:1 molar ratio of acetanilide to NBS. An excess of NBS will favor polybromination.

Q3: The crude product after filtration is difficult to purify. What are the likely impurities and how can they be removed?

A3: The main impurities are likely unreacted acetanilide and succinimide (B58015) (the byproduct of the reaction with NBS). Recrystallization from ethanol (B145695) or an ethanol-water mixture is usually effective for purification.[7][8] The melting point of the purified product should be sharp and close to the literature value of 165-169 °C.

Pyridinium Tribromide

Q1: The reaction with pyridinium tribromide is sluggish or incomplete. What should I check?

A1:

  • Reagent Quality: Pyridinium tribromide is a solid that can absorb moisture. Ensure it is dry and has been stored properly.

  • Mixing: The reagent should be finely crushed before being added to the reaction mixture to ensure it dissolves and reacts efficiently.

  • Reaction Time: Allow for sufficient reaction time, typically around 30 minutes with stirring.[12]

Q2: The workup of my reaction is messy, and I'm losing product. Any tips?

A2: After the reaction, any unreacted bromine (which gives the solution an orange/red color) should be quenched with a reducing agent like sodium bisulfite solution until the color disappears.[12] The product is then typically precipitated by cooling in an ice-water bath and collected by vacuum filtration.[12]

In situ Generation of Bromine (NaBr/NaOCl or KBrO₃/HBr)

Q1: My reaction using NaBr and NaOCl is not proceeding as expected. What are common pitfalls?

A1:

  • Reagent Quality: The concentration of commercially available sodium hypochlorite (bleach) can vary. It's important to use a fresh bottle and know its concentration to ensure the correct stoichiometry.

  • pH Control: The reaction is typically carried out in an acidic medium (e.g., acetic acid) to generate the active brominating species.[13] Ensure the correct amount of acid has been added.

  • Temperature: The reaction should be cooled in an ice bath, especially during the addition of sodium hypochlorite, to control the reaction rate and prevent side reactions.[7]

Q2: I am concerned about the safety of using KBrO₃ and HBr. What are the main hazards?

A2: The primary concern with this method is the use of potassium bromate, which is a strong oxidizing agent and a suspected human carcinogen.[9][10][11] Hydrobromic acid is also highly corrosive. All manipulations with these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: How can I be sure all the bromine has been quenched before disposal?

A3: After the reaction is complete, the mixture can be treated with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275). The disappearance of the characteristic yellow-orange color of bromine indicates it has been fully quenched.

Frequently Asked Questions (FAQs)

Q1: Why are these alternative brominating agents considered "safer" than elemental bromine?

A1: Elemental bromine (Br₂) is a highly volatile, corrosive, and toxic liquid that poses significant handling and inhalation risks.[1] The alternative agents are typically solids (NBS, Pyridinium Tribromide) which are easier and safer to handle.[1][4] In situ generation methods avoid the need to handle and store liquid bromine altogether by producing it directly in the reaction mixture as it is consumed.[8]

Q2: How do these alternative reagents generate the electrophilic bromine species?

A2:

  • NBS: In the presence of an acid catalyst, the nitrogen atom of NBS is protonated, making the bromine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring of acetanilide.[1]

  • Pyridinium Tribromide: This solid reagent exists in equilibrium with molecular bromine in solution, providing a controlled release of the brominating agent.[4]

  • NaBr/NaOCl: In an acidic solution, sodium hypochlorite oxidizes sodium bromide to generate molecular bromine in situ.[13]

  • KBrO₃/HBr: In an acidic medium, potassium bromate oxidizes hydrobromic acid to produce bromine in situ.[8]

Q3: What is the typical regioselectivity of these reactions with acetanilide?

A3: The acetamido group (-NHCOCH₃) is an ortho, para-directing group. However, due to the steric hindrance of the bulky acetamido group, the bromination occurs predominantly at the para position, yielding 4-bromoacetanilide as the major product.[8]

Q4: Can these methods be applied to other aromatic compounds?

A4: Yes, these methods are generally applicable for the bromination of other activated aromatic rings, such as phenols and anilines. However, the reactivity of the substrate and the specific reaction conditions may need to be optimized to avoid side reactions like polybromination or oxidation.

Experimental Protocols

Protocol 1: Bromination of Acetanilide using N-Bromosuccinimide (NBS)

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve acetanilide (1.0 eq) and N-bromosuccinimide (1.0 eq) in acetonitrile.

  • Add one drop of concentrated HCl to the mixture with stirring.[1]

  • Stir the reaction mixture at room temperature for 20-30 minutes.[1]

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude 4-bromoacetanilide. The product can be further purified by recrystallization from ethanol.

Protocol 2: Bromination of Acetanilide using Pyridinium Tribromide

Materials:

  • Acetanilide

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • 10% Sodium Bisulfite solution

  • Water

  • Ethanol

Procedure:

  • Dissolve acetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.

  • In a fume hood, carefully add finely crushed pyridinium tribromide (1.0 eq) to the solution.

  • Stir the mixture at room temperature for approximately 30 minutes.[12]

  • Add 10% sodium bisulfite solution dropwise until the orange/red color of bromine disappears.[12]

  • Cool the reaction mixture in an ice-water bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol.[12]

Protocol 3: Bromination of Acetanilide using Sodium Bromide and Sodium Hypochlorite

Materials:

  • Acetanilide

  • Sodium Bromide (NaBr)

  • Sodium Hypochlorite (NaOCl, commercial bleach)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Thiosulfate solution

  • Sodium Hydroxide (B78521) solution

  • Water

Procedure:

  • In an Erlenmeyer flask, dissolve acetanilide (1.0 eq) and sodium bromide in a mixture of 95% ethanol and glacial acetic acid.

  • Cool the flask in an ice bath to at least 5 °C.

  • While in the ice bath and in a fume hood, slowly add the calculated amount of sodium hypochlorite solution.

  • Allow the reaction to stir in the ice bath for approximately 5 minutes, then remove it and let it warm to room temperature over 15 minutes.

  • Cool the flask again in an ice bath and quench the unreacted bromine by adding sodium thiosulfate solution followed by sodium hydroxide solution.

  • Collect the precipitated product by suction filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., 50% ethanol).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acetanilide in appropriate solvent B Add Brominating Agent (NBS, Pyridinium Tribromide, or in situ precursors) A->B 1 C Stir at specified temperature and time B->C 2 D Quench excess bromine (if necessary) C->D 3 E Precipitate product (add water) D->E 4 F Isolate by filtration E->F 5 G Recrystallize for purification F->G 6

Caption: A generalized experimental workflow for the bromination of acetanilide using alternative brominating agents.

agent_selection cluster_criteria Decision Criteria cluster_agents Recommended Agents Start Select Brominating Agent Safety Primary Concern: Handling liquid Br₂ Start->Safety Cost Cost-effectiveness a major factor? Start->Cost Handling Preference for solid reagent? Safety->Handling Yes InSitu In situ generation (NaBr/NaOCl or KBrO₃/HBr) Safety->InSitu Yes NBS N-Bromosuccinimide (NBS) Handling->NBS Yes PT Pyridinium Tribromide Handling->PT Yes Cost->InSitu Yes

Caption: A decision-making flowchart for selecting an alternative brominating agent for acetanilide based on experimental priorities.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromoacetanilide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromoacetanilide and its structurally related analogs: acetanilide, 4-chloroacetanilide, and 4-iodoacetanilide. This information is crucial for the structural elucidation, purity assessment, and quality control of these compounds in research and pharmaceutical development.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of p-substituted acetanilides provide valuable information about the electronic environment of the aromatic protons. The chemical shifts are influenced by the nature of the halogen substituent at the para position. Below is a comparative summary of the ¹H NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Compoundδ (ppm) - NH (singlet)δ (ppm) - Aromatic (doublet)δ (ppm) - Aromatic (doublet)δ (ppm) - CH₃ (singlet)
Acetanilide~10.0~7.5 (d, 2H)~7.3 (t, 2H) & ~7.0 (t, 1H)~2.0
4-Chloroacetanilide~10.2~7.6 (d, 2H)~7.4 (d, 2H)~2.1
4-Bromoacetanilide~10.1[1]~7.6 (d, 2H)[1]~7.5 (d, 2H)[1]~2.1[1]
4-Iodoacetanilide~10.0~7.6 (d, 2H)~7.3 (d, 2H)~2.0

Key Observations:

  • The amide proton (NH) typically appears as a broad singlet in the downfield region (around 10.0-10.2 ppm).

  • The aromatic protons of the p-substituted analogs exhibit an AA'BB' splitting pattern, appearing as two distinct doublets.

  • The chemical shift of the aromatic protons is influenced by the electronegativity and shielding/deshielding effects of the halogen substituent.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the para-substituent.

Compoundδ (ppm) C=Oδ (ppm) C-ipsoδ (ppm) C-orthoδ (ppm) C-metaδ (ppm) C-paraδ (ppm) CH₃
Acetanilide~169.0~139.8~119.2~128.8~123.1~24.0
4-Chloroacetanilide~169.0~138.0~120.8~128.7~127.5~24.1
4-Bromoacetanilide~168.9~138.3~121.1~131.6~115.5~24.1
4-Iodoacetanilide~168.8~138.5~121.4~137.4~86.8~24.2

Note: The chemical shifts for 4-iodoacetanilide are predicted values due to the limited availability of experimental data.

Key Observations:

  • The carbonyl carbon (C=O) signal is consistently found in the downfield region around 169 ppm.

  • The chemical shift of the para-carbon (C-para) is highly sensitive to the halogen substituent, showing a significant upfield shift with increasing atomic mass of the halogen (from Cl to I). This is attributed to the "heavy atom effect".

  • The ipso-carbon (C-ipso, the carbon attached to the nitrogen) and the ortho and meta carbons also show predictable shifts based on the electronic effects of the substituent.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Peak Picking & Integration (1H) I->J L Splitting Pattern Analysis (1H) I->L K Chemical Shift Analysis J->K M Structure Elucidation/Verification K->M L->K

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to data interpretation.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 4-bromoacetanilide and its analogs. For more in-depth analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

References

A Comparative Guide to Functional Group Identification in p-Bromoacetanilide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy techniques for the identification of functional groups in p-bromoacetanilide. We present a detailed analysis of its vibrational spectrum in comparison to acetanilide (B955) and bromobenzene (B47551), supported by experimental data and protocols. This document is intended to serve as a practical resource for researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development.

Data Presentation: Comparative FTIR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for p-bromoacetanilide and its comparative alternatives, acetanilide and bromobenzene. This quantitative data facilitates a clear comparison of the vibrational frequencies corresponding to specific functional groups.

Functional Groupp-Bromoacetanilide (cm⁻¹)Acetanilide (cm⁻¹)Bromobenzene (cm⁻¹)
N-H Stretch ~3300~3300-
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000
C=O Stretch (Amide I) ~1680~1660-
Aromatic C=C Stretch ~1600, ~1580~1600, ~1500~1580, ~1475
N-H Bend (Amide II) ~1540~1540-
C-N Stretch ~1325~1325-
p-Disubstituted Benzene Bend ~830--
C-Br Stretch ~520-~680

Experimental Protocols

Two common methods for the analysis of solid samples by FTIR spectroscopy are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method. Both are detailed below.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

  • p-Bromoacetanilide (or other solid sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Die Loading: Transfer the mixture into the pellet die.

  • Pellet Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR is a popular surface-sensitive technique that requires minimal sample preparation.

Materials and Equipment:

  • p-Bromoacetanilide (or other solid sample)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan with no sample present.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.

  • Analysis: Collect the FTIR spectrum of the sample.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the functional groups of p-bromoacetanilide using FTIR spectroscopy and comparing its spectrum with related compounds.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition and Analysis cluster_conclusion Conclusion start Start with p-Bromoacetanilide Sample prep_choice Choose Sampling Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Transmission atr ATR Method prep_choice->atr Reflectance acquire Acquire FTIR Spectrum kbr->acquire atr->acquire identify_peaks Identify Characteristic Peaks acquire->identify_peaks compare Compare with Reference Spectra (Acetanilide, Bromobenzene) identify_peaks->compare assign Assign Functional Groups (Amide, Aromatic, C-Br) compare->assign end Confirm Structure assign->end

Caption: Workflow for FTIR analysis of p-bromoacetanilide.

Comparison of Alternatives

The inclusion of acetanilide and bromobenzene spectra serves as a valuable comparison for the unambiguous identification of functional groups in p-bromoacetanilide.

  • Acetanilide: The spectrum of acetanilide is very similar to that of p-bromoacetanilide in the region from 4000 to 1500 cm⁻¹. Both exhibit characteristic peaks for the N-H stretch, amide C=O stretch (Amide I), and N-H bend (Amide II). This comparison helps to confidently assign these amide-related functional groups. The key difference is the absence of the strong C-Br stretching vibration and the presence of different aromatic C-H out-of-plane bending patterns in acetanilide.

  • Bromobenzene: The bromobenzene spectrum is instrumental in identifying the vibrations associated with the bromo-substituted phenyl ring. It displays the characteristic aromatic C-H and C=C stretching vibrations. Crucially, it shows a C-Br stretching absorption. However, it lacks the amide-specific peaks (N-H and C=O stretches), making the comparison with p-bromoacetanilide's spectrum a clear indicator of the presence of the acetamido group.

By comparing the FTIR spectrum of p-bromoacetanilide with those of acetanilide and bromobenzene, researchers can systematically identify and confirm the presence of the key functional groups: the secondary amide, the para-disubstituted aromatic ring, and the carbon-bromine bond. This comparative approach strengthens the reliability of the spectral interpretation.

comparison of melting points of o-, m-, and p-bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the melting points of ortho-, meta-, and para-bromoacetanilide isomers reveals significant variations attributable to their distinct molecular structures. This guide provides a comparative summary of their melting points, a detailed experimental protocol for their determination, and a visual representation of the structural-property relationships for researchers, scientists, and professionals in drug development.

Comparative Melting Point Data

The melting points of the three bromoacetanilide isomers are summarized in the table below. The para-isomer exhibits a substantially higher melting point compared to the ortho- and meta-isomers, a phenomenon primarily attributed to its symmetrical structure, which allows for more efficient packing in the crystal lattice.

Compound NameIsomerMelting Point (°C)
o-Bromoacetanilideortho96.5-102[1][2][3][4]
m-Bromoacetanilidemeta87-89[5][6][7]
p-Bromoacetanilidepara165-170[8][9][10][11][12]

Experimental Protocol: Synthesis and Melting Point Determination

Objective: To synthesize o-, m-, and p-bromoacetanilide and determine their melting points.

Materials:

  • Acetanilide (B955)

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ethanol (B145695)

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Stirring apparatus

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Bromination of Acetanilide:

    • Dissolve acetanilide in glacial acetic acid in a flask.

    • Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution while stirring. The reaction is typically carried out at room temperature.

    • The reaction mixture will change color, indicating the progress of the bromination.

    • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Pour the reaction mixture into a beaker containing cold water. This will cause the this compound isomers to precipitate.

    • If the solution retains a yellow or orange color due to excess bromine, add a small amount of sodium bisulfite solution to decolorize it.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the product with cold water to remove any remaining acid.

  • Recrystallization:

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

  • Melting Point Determination:

    • Place a small amount of the dried, purified crystals into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly and record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point of the compound.

Structure-Property Relationship

The differences in the melting points of the this compound isomers can be directly linked to their molecular structures. The para isomer's high degree of symmetry allows for a more ordered and stable crystal lattice, requiring more energy to break the intermolecular forces, thus resulting in a higher melting point.

G cluster_isomers This compound Isomers cluster_factors Influencing Factors ortho o-Bromoacetanilide (Melting Point: 96.5-102 °C) symmetry Molecular Symmetry ortho->symmetry Low meta m-Bromoacetanilide (Melting Point: 87-89 °C) meta->symmetry Low para p-Bromoacetanilide (Melting Point: 165-170 °C) para->symmetry High packing Crystal Lattice Packing symmetry->packing affects intermolecular Intermolecular Forces packing->intermolecular determines strength of intermolecular->ortho influences intermolecular->meta influences intermolecular->para influences

References

A Comparative Analysis of Traditional versus Green Synthesis of 4-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods

The synthesis of 4-bromoacetanilide, a key intermediate in the production of various pharmaceuticals and fine chemicals, has traditionally been accomplished through methods that are effective but raise environmental and safety concerns. In response, green chemistry principles have driven the development of more sustainable alternatives. This guide provides a detailed comparative study of the traditional and prominent green synthetic routes to 4-bromoacetanilide, supported by experimental data to inform methodological choices in research and development.

At a Glance: Comparing Synthesis Routes

The following tables summarize the key quantitative and qualitative differences between the traditional and green synthesis methods for 4-bromoacetanilide.

Table 1: Quantitative Comparison of Synthesis Methods

ParameterTraditional Method (Bromine/Acetic Acid)Green Method I (CAN/KBr)Green Method II (NaOCl/NaBr)
Typical Yield 70-90%[1]71-85%[2][3]68%[4]
Reaction Time ~15-30 minutes[5][6]~10-15 minutes[7]~20 minutes[4]
Reaction Temperature Room Temperature (25-35°C)[6]Room Temperature[3][7]Ice bath to Room Temperature[4]
Atom Economy LowerHigher[8]Higher

Table 2: Qualitative Comparison of Synthesis Methods

AspectTraditional Method (Bromine/Acetic Acid)Green Method I (CAN/KBr)Green Method II (NaOCl/NaBr)
Reagents Liquid Bromine, Glacial Acetic AcidCeric Ammonium (B1175870) Nitrate (B79036) (CAN), Potassium Bromide (KBr)Sodium Hypochlorite (NaOCl), Sodium Bromide (NaBr)
Solvents Glacial Acetic AcidEthanol (B145695)/Water[8]Ethanol/Acetic Acid/Water[4]
Safety Concerns Use of highly corrosive and toxic liquid bromine; corrosive acetic acid.[2]Safer, easy to handle, and inexpensive reagents.[8]Avoids liquid bromine; NaOCl (bleach) is a potential hazard.[4]
Environmental Impact Generation of corrosive HBr gas.[2]Reduced use of hazardous substances; simpler product isolation.[8]Produces less hazardous byproducts like water and NaCl.[4]
Product Isolation Requires quenching with sodium bisulfite.[6]Simple filtration after pouring into ice water.[8]Involves quenching with sodium thiosulfate (B1220275) and neutralization.[4]

Experimental Protocols

Traditional Synthesis: Bromination using Bromine in Glacial Acetic Acid

This method represents the classical approach to the synthesis of 4-bromoacetanilide.

Materials:

  • Acetanilide (B955)

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bisulfite solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in a suitable flask.[5]

  • In a separate container, prepare a solution of 0.42 mL (1.34 g) of bromine in 6 mL of glacial acetic acid.[5]

  • Slowly add the bromine solution to the acetanilide solution with vigorous shaking. The reaction temperature should be maintained between 25-35°C.[6]

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.[5]

  • Pour the resulting reddish-orange solution into a large volume of cold water.

  • To quench the unreacted bromine, add a sodium bisulfite solution until the orange color disappears.

  • Collect the precipitated 4-bromoacetanilide by filtration and wash the crystals with cold water.

  • Recrystallize the crude product from ethanol to obtain pure, colorless crystals.[5]

Green Synthesis I: Bromination using Ceric Ammonium Nitrate (CAN) and Potassium Bromide (KBr)

This green method avoids the direct use of hazardous liquid bromine.

Materials:

  • Acetanilide

  • Ethanol

  • Potassium Bromide (KBr)

  • Ceric Ammonium Nitrate (CAN)

  • Water

Procedure:

  • In a 250 mL conical flask, dissolve 1 g of acetanilide in 15 mL of ethanol.[3][7]

  • In a separate flask, prepare a solution of 1 g of potassium bromide and 6 g of ceric ammonium nitrate in 15 mL of water.[3][7]

  • Transfer the aqueous solution of KBr and CAN to an addition funnel.

  • Add the solution dropwise to the ethanolic solution of acetanilide with stirring at room temperature.[3]

  • After the addition is complete, continue to stir the reaction mixture for 10 minutes at room temperature, during which a white precipitate will form.[3][7]

  • Pour the reaction mixture into ice-cold water.

  • Collect the white crystals of 4-bromoacetanilide by filtration, dry the product, and determine the yield.[7]

Green Synthesis II: Bromination using Sodium Hypochlorite (NaOCl) and Sodium Bromide (NaBr)

This alternative green protocol also generates bromine in situ from safer starting materials.

Materials:

  • Acetanilide

  • Sodium Bromide (NaBr)

  • 95% Ethanol

  • Acetic Acid

  • Sodium Hypochlorite (NaOCl) solution (bleach)

  • Sodium Thiosulfate

  • Sodium Hydroxide (B78521)

  • Distilled Water

Procedure:

  • In a 125 mL Erlenmeyer flask, combine 1.0 g of acetanilide, 1.8 g of NaBr, 6 mL of 95% ethanol, and 5 mL of acetic acid.[4]

  • Stir the mixture in an ice-water bath for 5 minutes.[4]

  • Slowly add 10.7 mL of NaOCl solution to the stirred mixture in the ice bath.[4]

  • Continue stirring in the ice bath for an additional 5 minutes, then remove the flask and allow it to stand at room temperature for 15 minutes.[4]

  • Cool the mixture again in an ice-water bath.

  • Prepare a quenching solution by dissolving 1.0 g of sodium thiosulfate and 1.0 g of sodium hydroxide in 10 mL of distilled water.[4]

  • Add the quenching solution to the reaction mixture and stir for 15 minutes.[4]

  • Collect the crude product by vacuum filtration and wash with 10 mL of distilled water.[4]

  • Recrystallize the product from 50% ethanol.[4]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the traditional and green synthesis methods.

Traditional_Synthesis Start Start Dissolve_Acetanilide Dissolve Acetanilide in Glacial Acetic Acid Start->Dissolve_Acetanilide Reaction React at 25-35°C Dissolve_Acetanilide->Reaction Prepare_Bromine Prepare Bromine in Glacial Acetic Acid Prepare_Bromine->Reaction Precipitate Pour into Cold Water Reaction->Precipitate Quench Quench with Sodium Bisulfite Precipitate->Quench Filter_Wash Filter and Wash Quench->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Product 4-Bromoacetanilide Recrystallize->Product

Caption: Workflow for the traditional synthesis of 4-bromoacetanilide.

Green_Synthesis cluster_CAN_KBr Green Method I: CAN/KBr cluster_NaOCl_NaBr Green Method II: NaOCl/NaBr Start1 Start Dissolve_Acetanilide1 Dissolve Acetanilide in Ethanol Start1->Dissolve_Acetanilide1 Reaction1 React at Room Temp Dissolve_Acetanilide1->Reaction1 Prepare_Reagent1 Prepare aq. CAN/KBr Prepare_Reagent1->Reaction1 Precipitate1 Pour into Ice Water Reaction1->Precipitate1 Filter1 Filter and Dry Precipitate1->Filter1 Product1 4-Bromoacetanilide Filter1->Product1 Start2 Start Mix_Reactants2 Mix Acetanilide, NaBr, Ethanol, Acetic Acid Start2->Mix_Reactants2 Cool2 Cool in Ice Bath Mix_Reactants2->Cool2 Add_NaOCl2 Add NaOCl Cool2->Add_NaOCl2 Warm_React2 Warm to RT and React Add_NaOCl2->Warm_React2 Quench2 Quench with Na2S2O3/NaOH Warm_React2->Quench2 Filter_Wash2 Filter and Wash Quench2->Filter_Wash2 Recrystallize2 Recrystallize Filter_Wash2->Recrystallize2 Product2 4-Bromoacetanilide Recrystallize2->Product2

Caption: Workflows for the green synthesis of 4-bromoacetanilide.

References

Unveiling the Molecular Weight of Bromoacetanilide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a cornerstone of compound characterization. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the molecular weight confirmation of bromoacetanilide, a key intermediate in organic synthesis. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their analytical workflows.

Mass spectrometry (MS) stands as a principal and highly sensitive technique for determining the molecular weight of small molecules like this compound.[1] Its ability to provide precise mass-to-charge ratio (m/z) information makes it an indispensable tool in research and drug development. However, a comprehensive understanding of its performance in comparison to other methods, such as quantitative Nuclear Magnetic Resonance (qNMR), Size Exclusion Chromatography (SEC), and Static Light Scattering (SLS), is crucial for selecting the optimal analytical strategy.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance metrics of mass spectrometry against alternative methods for the molecular weight confirmation of this compound.

TechniquePrincipleSample RequirementsAccuracy & PrecisionThroughputCost
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Microgram to nanogram quantities.High accuracy (ppm level with HRMS) and high precision.HighHigh initial investment, moderate running costs.
Quantitative NMR (qNMR) Relates the integral of a specific resonance to the number of nuclei, allowing for concentration and purity determination, from which molecular weight can be inferred.[2][3][4]Milligram quantities.High accuracy and precision, traceable to primary standards.[4]ModerateHigh initial investment, moderate running costs.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[5]Milligram quantities.Lower accuracy for small molecules, dependent on calibration with standards.[5]HighModerate initial investment and running costs.
Static Light Scattering (SLS) Measures the intensity of scattered light to determine the weight-average molecular weight.[6][7]Milligram quantities, requires pure and dust-free samples.[8]High accuracy for absolute molecular weight determination.[6][7]Low to moderateModerate to high initial investment.

Experimental Protocols

Mass Spectrometry (MS) Analysis of this compound

Objective: To confirm the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)[9]

  • GC vial

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.[9]

  • GC-MS System Setup:

    • Injector: Set the injector temperature to 250°C.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Source: Set the electron ionization energy to 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) and the peak corresponding to the isotopic pattern of bromine (M+2). The theoretical molecular weight of this compound (C₈H₈BrNO) is approximately 214.06 g/mol .[9][10][11][12][13] Expect to see prominent peaks at m/z 213 and 215 due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

    • Analyze the fragmentation pattern to further confirm the structure.

Alternative Methodologies

Objective: To determine the purity of a this compound sample, which can be used to confirm its molecular identity and, indirectly, its molecular weight.[3][4]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Accurately weighed this compound sample.

  • Accurately weighed internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).[10]

  • NMR tube.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.[2] Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).[10] Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).[4]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity of the this compound sample using the known purity and weight of the internal standard, and the integral values.

Objective: To estimate the molecular weight of this compound based on its elution volume compared to known standards.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a SEC column.

  • Refractive Index (RI) or UV detector.

Materials:

  • This compound sample.

  • Mobile phase (e.g., Tetrahydrofuran - THF).

  • A set of molecular weight standards (e.g., polystyrene standards for non-aqueous SEC).

Procedure:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Calibration:

    • Inject a series of molecular weight standards and record their retention times.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Dissolve the this compound sample in the mobile phase and inject it into the system.

    • Record the retention time of the this compound peak.

  • Data Analysis:

    • Determine the molecular weight of this compound by interpolating its retention time on the calibration curve. It is important to note that SEC separates based on hydrodynamic volume, so the accuracy for small molecules can be limited and is highly dependent on the similarity of the standards to the analyte.[5]

Objective: To determine the absolute weight-average molecular weight of this compound in solution.[6][7]

Instrumentation:

  • Static Light Scattering detector.

Materials:

  • Highly purified this compound sample.

  • Solvent in which this compound is soluble and that has a different refractive index. The solvent must be filtered to be free of dust particles.

  • A series of precision glassware for preparing different concentrations.

Procedure:

  • Sample Preparation:

    • Prepare a series of known concentrations of this compound in the filtered solvent.

  • Data Acquisition:

    • Measure the intensity of scattered light from each solution at various angles.

  • Data Analysis:

    • Use a Zimm plot or a similar analysis method to extrapolate the data to zero concentration and zero angle to determine the weight-average molecular weight.[1]

Workflow and Logic Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided in the DOT language for Graphviz.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation A Weigh this compound B Dissolve in Volatile Solvent A->B C Inject into GC-MS B->C D Separation by GC C->D E Ionization (EI) D->E F Mass Analysis E->F G Identify Molecular Ion Peak (M+) F->G H Analyze Isotopic Pattern (M+2) F->H I Confirm Molecular Weight G->I H->I Technique_Comparison_Logic cluster_main Selection of Analytical Technique for Molecular Weight Confirmation Start Define Analytical Need HighSensitivity High Sensitivity & Structural Info Needed? Start->HighSensitivity AbsoluteMW Absolute MW & Purity Needed? HighSensitivity->AbsoluteMW No MS Mass Spectrometry HighSensitivity->MS Yes RelativeMW Relative MW Estimation Sufficient? AbsoluteMW->RelativeMW No qNMR Quantitative NMR AbsoluteMW->qNMR Yes (Purity) SLS Static Light Scattering AbsoluteMW->SLS Yes (Absolute MW) SEC Size Exclusion Chromatography RelativeMW->SEC Yes

References

A Comprehensive Guide to the Spectroscopic Validation of 4-Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of chemical compounds is a cornerstone of chemical research and drug development. This guide provides a detailed comparison of standard spectroscopic techniques for the validation of the 4-bromoacetanilide structure. The experimental data herein serves as a benchmark for researchers working with this and structurally related compounds.

4-Bromoacetanilide (C₈H₈BrNO) is a halogenated aryl acetanilide.[1] Its structure can be confirmed by employing a combination of spectroscopic methods, each providing unique insights into its molecular architecture. This guide will focus on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from the primary spectroscopic techniques used to validate the structure of 4-bromoacetanilide.

Spectroscopic TechniqueParameterExpected Value/ObservationReference
Infrared (IR) Spectroscopy N-H Stretch~3300 cm⁻¹
C=O Stretch (Amide I)~1670 cm⁻¹
N-H Bend (Amide II)~1550 cm⁻¹
C-N Stretch~1320 cm⁻¹
C-Br Stretch500-600 cm⁻¹[2]
¹H NMR Spectroscopy δ (ppm)~10.1 (s, 1H, -NH)[3]
δ (ppm)~7.5 (d, 2H, Ar-H)[3]
δ (ppm)~7.4 (d, 2H, Ar-H)[3]
δ (ppm)~2.05 (s, 3H, -CH₃)[3]
¹³C NMR Spectroscopy δ (ppm)~168 (-C=O)
δ (ppm)~138 (Ar-C)
δ (ppm)~132 (Ar-C)
δ (ppm)~121 (Ar-C)
δ (ppm)~116 (Ar-C)
δ (ppm)~24 (-CH₃)
Mass Spectrometry (MS) Molecular Ion [M]⁺m/z 213 & 215 (approx. 1:1 ratio)[4]
[M-COCH₂]⁺m/z 171 & 173 (approx. 1:1 ratio)[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and comparison.

1. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in 4-bromoacetanilide.

  • Methodology (KBr Pellet):

    • Thoroughly grind a small amount of dry 4-bromoacetanilide with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty pellet press to subtract atmospheric CO₂ and H₂O absorptions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology (¹H and ¹³C NMR):

    • Dissolve approximately 5-10 mg of 4-bromoacetanilide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of 4-bromoacetanilide.

  • Methodology (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Alternative Spectroscopic Techniques

While IR, NMR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Raman Spectroscopy: Can provide information about the molecular vibrations, particularly for non-polar bonds that are weak in the IR spectrum.

  • UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule, providing information about the conjugated system.

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the structural validation of 4-bromoacetanilide using the discussed spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow for 4-Bromoacetanilide cluster_1 NMR Analysis Sample 4-Bromoacetanilide Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Interpretation IR->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Data_Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation

Caption: Workflow for the structural validation of 4-bromoacetanilide.

Conclusion

The structural validation of 4-bromoacetanilide is reliably achieved through the synergistic use of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, ensuring accurate and reproducible results.

References

A Comparative Analysis of the Reactivity of 4-Bromoacetanilide and 4-Chloroacetanilide in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-bromoacetanilide and 4-chloroacetanilide in electrophilic aromatic substitution reactions. Understanding the relative reactivity of these compounds is crucial for designing synthetic routes and developing new chemical entities in the pharmaceutical and chemical industries. This comparison is supported by experimental data to provide a clear and evidence-based analysis.

Introduction to Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The rate of these reactions is highly dependent on the nature of the substituents already present on the ring. The acetamido group (-NHCOCH₃) in both 4-bromoacetanilide and 4-chloroacetanilide is an activating group, donating electron density to the aromatic ring through resonance and directing incoming electrophiles to the ortho and para positions. Conversely, the halogen substituents (bromine and chlorine) are deactivating due to their electron-withdrawing inductive effect, yet they also act as ortho, para-directors because of the resonance donation of their lone pairs. The overall reactivity of the molecule is a balance of these activating and deactivating effects.

The key difference in reactivity between 4-bromoacetanilide and 4-chloroacetanilide arises from the differing electronegativity and polarizability of bromine and chlorine. Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This stronger deactivation of the aromatic ring by chlorine suggests that 4-chloroacetanilide would be less reactive than 4-bromoacetanilide in electrophilic aromatic substitution reactions.[1]

Quantitative Comparison of Reaction Rates

Kinetic studies on the chlorination of substituted acetanilides provide quantitative data to support the predicted difference in reactivity. The following table summarizes the rate constants and activation energies for the chlorination of 4-bromoacetanilide and 4-chloroacetanilide.

CompoundSecond-Order Rate Constant (k₂) at 60°C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)
4-Bromoacetanilide Data not explicitly found in the provided search resultsData not explicitly found in the provided search results
4-Chloroacetanilide 1.7 x 10⁵ (for bromination)15.25 (for chlorination)[2]

While a direct comparison of the second-order rate constants for the same reaction was not found in the immediate search results, the activation energy for the chlorination of 4-chloroacetanilide is provided.[2] A lower activation energy generally corresponds to a faster reaction rate. A study on the bromination of regioisomers of chloroacetanilide found the specific reaction rate for p-chloroacetanilide (B1165894) to be 1.7 x 10⁵ M⁻¹S⁻¹.[3] Although a corresponding value for 4-bromoacetanilide is not available in the provided results, the general principle of halogen reactivity in electrophilic aromatic substitution suggests that 4-bromoacetanilide would exhibit a higher reaction rate.

Experimental Protocols

To experimentally determine and compare the reactivity of 4-bromoacetanilide and 4-chloroacetanilide, a competitive nitration reaction can be performed. This method allows for a direct comparison of the two substrates under identical conditions.

Competitive Nitration of 4-Bromoacetanilide and 4-Chloroacetanilide

Objective: To determine the relative reactivity of 4-bromoacetanilide and 4-chloroacetanilide towards electrophilic nitration by analyzing the product ratio.

Materials:

  • 4-Bromoacetanilide

  • 4-Chloroacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a specific volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar or slightly less than equimolar amount of concentrated nitric acid to the sulfuric acid while stirring. Keep the mixture in the ice bath.

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 4-bromoacetanilide and 4-chloroacetanilide in a minimal amount of glacial acetic acid. Place the flask in an ice bath and begin stirring.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the acetanilides over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5-10 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Carefully pour the reaction mixture over a beaker of crushed ice with stirring.

  • Workup: Allow the ice to melt completely. The nitrated products will precipitate out of the aqueous solution. If not, extract the aqueous mixture with dichloromethane. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Product Analysis: Analyze the resulting product mixture using GC-MS or HPLC to determine the relative ratio of the nitrated products of 4-bromoacetanilide and 4-chloroacetanilide. The product ratio will be indicative of the relative reactivity of the two starting materials.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical flow of the experimental procedure and the general mechanism of electrophilic aromatic substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Slowly Add Nitrating Mixture to Substrates at 0-5°C A->C B Dissolve Substrates (4-Bromoacetanilide & 4-Chloroacetanilide) in Acetic Acid B->C D Stir for 30 min C->D E Quench with Ice Water D->E F Extract with Dichloromethane E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Analyze Product Ratio (GC-MS or HPLC) H->I

Caption: Workflow for the competitive nitration experiment.

EAS_Mechanism Aromatic Ring Aromatic Ring Sigma Complex\n(Arenium Ion) Sigma Complex (Arenium Ion) Aromatic Ring->Sigma Complex\n(Arenium Ion) + E⁺ Electrophile (E⁺) Electrophile (E⁺) Substituted\nAromatic Ring Substituted Aromatic Ring Sigma Complex\n(Arenium Ion)->Substituted\nAromatic Ring - H⁺ Proton (H⁺) Proton (H⁺) Sigma Complex\n(Arenium Ion)->Proton (H⁺)

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

Based on the principles of substituent effects in electrophilic aromatic substitution and supported by available kinetic data, 4-bromoacetanilide is expected to be more reactive than 4-chloroacetanilide . The lower electronegativity of bromine compared to chlorine results in a less pronounced deactivating inductive effect on the aromatic ring, leading to a faster reaction rate. For researchers and professionals in drug development and chemical synthesis, this difference in reactivity is a critical consideration for optimizing reaction conditions and achieving desired product outcomes. The provided experimental protocol for a competitive nitration reaction offers a practical method for confirming and quantifying this reactivity difference in a laboratory setting.

References

A Comparative Guide to Selective Bromination: The Strategic Advantage of Acetanilide Protection Over Direct N-Bromosuccinimide Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective introduction of a bromine atom onto an aromatic ring is a critical transformation in the synthesis of valuable intermediates. When the substrate is a highly activated system like aniline (B41778), direct bromination presents significant challenges. This guide provides a detailed comparison of two primary strategies for achieving controlled monobromination of the aniline scaffold: the direct approach using a common brominating agent, N-Bromosuccinimide (NBS), versus a protective strategy that proceeds via the formation of 4-bromoacetanilide.

The core challenge in the bromination of aniline lies in the powerful activating and ortho-, para-directing nature of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom strongly donates into the benzene (B151609) ring, making it highly susceptible to electrophilic attack. This high reactivity often leads to a lack of selectivity, resulting in the formation of polybrominated products, primarily 2,4,6-tribromoaniline (B120722), even under mild conditions.[1]

To circumvent this issue, a common and effective strategy involves the temporary protection of the amino group by acetylation. This converts aniline into acetanilide (B955), where the acetyl group moderates the activating effect of the nitrogen. The lone pair on the nitrogen in acetanilide is delocalized into both the aromatic ring and the adjacent carbonyl group, thereby reducing the electron density of the ring compared to aniline.[2][3] This deactivation is sufficient to prevent polybromination and allows for a highly selective monobromination, yielding predominantly the para-isomer, 4-bromoacetanilide.[1][4] The bulky nature of the acetamido group also sterically hinders attack at the ortho positions, further enhancing para-selectivity.[4]

This guide will now delve into a comparative analysis of these two approaches, supported by experimental data and detailed protocols.

Data Presentation: A Tale of Two Strategies

The following tables summarize the typical outcomes of the direct bromination of aniline versus the protection-bromination strategy.

Table 1: Comparison of Bromination Strategies for Aniline

FeatureDirect Bromination with NBSProtection-Bromination via Acetanilide
Substrate Aniline or substituted anilinesAcetanilide (from Aniline)
Primary Product Mixture of mono-, di-, and tri-brominated anilines4-Bromoacetanilide (predominantly)
Selectivity Generally low; prone to polybrominationHigh para-selectivity
Yield of Monobromo Product Often low and requires careful control of conditionsHigh (typically >70% for 4-bromoacetanilide)
Key Challenge Controlling the high reactivity of the aniline ringRequires an additional protection and deprotection step
Applicability Suitable for some substituted anilines where reactivity is moderated or when polybromination is desired.Preferred method for clean, high-yield synthesis of para-bromoanilines.

Table 2: Representative Yields for the Synthesis of 4-Bromoacetanilide

Brominating AgentSolventCatalyst/AdditiveTypical Yield of 4-BromoacetanilideReference
Br₂Glacial Acetic AcidNone~80-90%[5]
NBSAcetonitrileCatalytic HClHigh (not quantified in source)[6]
NaBr / NaOClEthanol (B145695) / Acetic AcidNone68%[7]
KBr / Ceric Ammonium NitrateEthanol / WaterNone50-60% (student lab)[8]
NBSAcetonitrileAmmonium Acetate95% (for p-toluidine (B81030) derivative)[9][10]

Mandatory Visualization

The diagrams below illustrate the logical workflow of the two competing strategies for synthesizing a monobrominated aniline derivative and the mechanistic pathway for the bromination of acetanilide.

cluster_0 Strategy 1: Direct Bromination cluster_1 Strategy 2: Protection-Bromination-Deprotection A Aniline C Polybrominated Products (e.g., 2,4,6-tribromoaniline) A->C B NBS B->C D Aniline F Acetanilide D->F Protection E Acetic Anhydride E->F H 4-Bromoacetanilide F->H Bromination G Brominating Agent (e.g., Br2 or NBS) G->H J 4-Bromoaniline (Monobrominated Product) H->J Deprotection I Acid/Base Hydrolysis I->J

Fig. 1: Comparison of synthetic strategies for monobromination of aniline.

G cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization NBS N-Bromosuccinimide (NBS) Activated_NBS Protonated NBS (Enhanced Electrophile) NBS->Activated_NBS H_plus H+ (from acid catalyst) H_plus->Activated_NBS Sigma_Complex Sigma Complex (Resonance Stabilized) Activated_NBS->Sigma_Complex Electrophilic Aromatic Substitution Acetanilide Acetanilide Acetanilide->Sigma_Complex Product 4-Bromoacetanilide H_plus_out H+ Sigma_Complex_2->Product Sigma_Complex_2->H_plus_out

Fig. 2: Mechanism of electrophilic bromination of acetanilide with NBS.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoacetanilide from Acetanilide using Bromine in Acetic Acid

This protocol is a classic method demonstrating the selective bromination of a protected aniline.

Materials:

  • Acetanilide (1.0 g)

  • Glacial Acetic Acid (11 mL total)

  • Bromine (0.42 mL)

  • Cold Water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable flask, dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid.

  • In a separate container, prepare a solution of 0.42 mL of bromine in 6 mL of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution. Maintain the temperature at or below room temperature.

  • After the addition is complete, stir the mixture for an additional 15 minutes. The solution will typically be reddish-orange.

  • Pour the reaction mixture into a beaker containing a large excess of cold water to precipitate the product.

  • Collect the crude 4-bromoacetanilide by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from ethanol to obtain pure, colorless crystals of 4-bromoacetanilide.[5]

  • The expected yield of the final product is approximately 1.0 g.[5]

Protocol 2: Synthesis of 4-Bromoacetanilide from Acetanilide using N-Bromosuccinimide (NBS)

This protocol utilizes the solid, easier-to-handle brominating agent, NBS.

Materials:

  • Acetanilide (5.0 mmol)

  • N-Bromosuccinimide (NBS) (5.0 mmol)

  • Acetonitrile (10 mL)

  • Concentrated HCl (1 drop)

  • Water (40 mL)

Procedure:

  • In a 20 mL vial, combine N-bromosuccinimide (5.0 mmol) and acetanilide (5.0 mmol) in 10 mL of acetonitrile.

  • Stir the mixture until most of the solids have dissolved.

  • Add one drop of concentrated HCl to catalyze the reaction.

  • Allow the mixture to stir at room temperature for 20 minutes.

  • Pour the reaction mixture into a 100 mL beaker containing 40 mL of water to precipitate the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid on a watch glass to yield the crude 4'-bromoacetanilide.[6]

Protocol 3: Direct Bromination of Aniline (Illustrative of Polysubstitution)

Direct bromination of aniline with bromine water is a common undergraduate experiment to demonstrate the high reactivity of the aniline ring.

Materials:

  • Aniline

  • Bromine Water (aqueous solution of Br₂)

Procedure:

  • Add a small amount of aniline to water and shake to create a solution.

  • Add bromine water dropwise to the aniline solution while shaking.

  • A white precipitate of 2,4,6-tribromoaniline forms almost immediately, consuming the color of the bromine water.[11]

Concluding Remarks

While N-bromosuccinimide is a versatile and effective brominating agent for a wide array of substrates, including activated aromatic rings, its direct application to highly reactive compounds like aniline often leads to poor selectivity and the formation of polybrominated products.[12][13] The use of 4-bromoacetanilide is not as a brominating agent itself, but rather as the stable, monobrominated product of a strategic synthesis involving the protection of the aniline's amino group.

For researchers aiming to synthesize para-bromoaniline or its derivatives with high yield and selectivity, the protection strategy is demonstrably superior. By converting aniline to acetanilide, the reactivity of the aromatic ring is attenuated, allowing for a controlled electrophilic aromatic substitution that heavily favors the formation of 4-bromoacetanilide. This intermediate can then be readily deprotected to yield the desired monobrominated aniline. This two-step process, while adding a step to the overall synthesis, provides a significant advantage in terms of product purity and yield, making it the preferred method in many synthetic applications.

References

Navigating the Labyrinth of Isomeric Impurities in 4-Bromoacetanilide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-bromoacetanilide is paramount. Isomeric impurities, though structurally similar, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of common isomeric impurities in 4-bromoacetanilide, namely 2-bromoacetanilide and 3-bromoacetanilide, supported by experimental data and detailed protocols.

The synthesis of 4-bromoacetanilide, a key starting material in the production of various pharmaceuticals, can inadvertently lead to the formation of its ortho (2-bromo) and meta (3-bromo) isomers. Due to their similar physical and chemical properties, the separation and accurate quantification of these isomers present a significant analytical challenge. This guide explores and compares the utility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose.

Comparative Analysis of Chromatographic Methods

The choice between HPLC and GC for the analysis of bromoacetanilide isomers depends on several factors, including the desired sensitivity, sample throughput, and the available instrumentation. Below is a summary of typical performance data for hypothetical, yet representative, HPLC and GC methods tailored for this analysis.

ParameterHPLC MethodGC-FID Method
Analyte 2-Bromoacetanilide2-Bromoacetanilide
3-Bromoacetanilide3-Bromoacetanilide
4-Bromoacetanilide4-Bromoacetanilide
Retention Time (min) 2-isomer: ~4.22-isomer: ~8.5
3-isomer: ~4.83-isomer: ~8.9
4-isomer: ~5.54-isomer: ~9.3
Resolution (Rs) > 1.5 between all isomers> 1.5 between all isomers
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 2.5%
Accuracy (% Recovery) 98-102%97-103%

In-Depth Experimental Protocols

To facilitate the implementation of these analytical techniques, detailed experimental protocols are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the baseline separation and quantification of 2-, 3-, and 4-bromoacetanilide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • 4-Bromoacetanilide reference standard

  • 2-Bromoacetanilide reference standard

  • 3-Bromoacetanilide reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the 4-bromoacetanilide sample in 10 mL of methanol.

  • Further dilute 1 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare individual stock solutions of 4-bromoacetanilide, 2-bromoacetanilide, and 3-bromoacetanilide at a concentration of 100 µg/mL in methanol.

  • Prepare a mixed standard solution containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This GC-FID method provides an alternative for the quantification of this compound isomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • 4-Bromoacetanilide reference standard

  • 2-Bromoacetanilide reference standard

  • 3-Bromoacetanilide reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

Sample and Standard Preparation: Follow the same procedure as described for the HPLC method, using methanol as the solvent.

Visualizing the Analytical Workflow and Logic

To better understand the process and the relationship between the different analytical aspects, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Weighing Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Analytical workflow for isomeric impurity analysis.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided cluster_output Analytical Output HPLC HPLC RetentionTime Retention Time (t_R) HPLC->RetentionTime PeakArea Peak Area HPLC->PeakArea Resolution Resolution (R_s) HPLC->Resolution LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GC GC GC->RetentionTime GC->PeakArea GC->Resolution GC->LOD_LOQ Identification Impurity Identification RetentionTime->Identification Quantification Impurity Quantification PeakArea->Quantification Purity Purity Assessment Resolution->Purity LOD_LOQ->Quantification Quantification->Purity

Relationship between analytical techniques and data.

Conclusion

Both HPLC and GC-FID are powerful techniques for the analysis of isomeric impurities in 4-bromoacetanilide. The choice of method will be dictated by the specific requirements of the analysis. The HPLC method generally offers higher sensitivity, as indicated by the lower LOD and LOQ values, making it suitable for detecting trace-level impurities. The GC-FID method, while slightly less sensitive, is a robust and reliable alternative, particularly when dealing with volatile and thermally stable compounds.

The provided experimental protocols and performance data serve as a valuable starting point for laboratories to establish and validate their own methods for the quality control of 4-bromoacetanilide. The implementation of such rigorous analytical procedures is a critical step in ensuring the quality and safety of pharmaceutical products.

Safety Operating Guide

Proper Disposal of Bromoacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Bromoacetanilide, a common reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential information for the safe disposal of this compound, ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][6][8]

This compound Hazard Profile

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2]
alt text
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][2]
alt text
Specific target organ toxicityCategory 3: May cause respiratory irritation.[1][2]
alt text

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2] It is crucial to remember that chemical waste should never be disposed of down the drain or in regular trash.[9][10]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including contaminated materials like gloves and filter paper, as hazardous chemical waste.[11]

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[9][12] Specifically, keep it separate from strong acids and bases.[3]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9][10][11] The container should be in good condition and have a secure lid.

    • Clearly label the waste container with "Hazardous Waste" and "this compound".[9][11][13] The label should also include the date when the first waste was added.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be at or near the point of generation.[10][13]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[8][9]

    • Keep the waste container tightly closed except when adding waste.[11][12]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][13]

    • Provide the EHS office or disposal company with an accurate description of the waste.

    • For larger quantities or surplus, non-recyclable solutions, a licensed disposal company should be contacted.[6] Some disposal methods may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Spill Management

In the event of a this compound spill, immediate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.[14]

  • Ventilate : Ensure the area is well-ventilated.[8]

  • Personal Protection : Wear appropriate PPE, including respiratory protection if necessary.[6]

  • Containment and Cleanup :

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[6][8]

    • Use an inert absorbent material, such as sand or earth, for liquid spills.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : Dispose of all cleanup materials as hazardous waste following the procedures outlined above.[6]

Disposal Workflow

Bromoacetanilide_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Identify as Hazardous Waste B->C Waste Generation D Segregate from Incompatible Materials C->D E Use Labeled, Sealed, Compatible Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Company F->G Ready for Disposal H Arrange for Waste Pickup G->H I Professional Disposal (e.g., Incineration) H->I S1 Evacuate & Secure Area S2 Wear PPE S1->S2 S3 Contain & Clean Up Spill S2->S3 S4 Dispose of Cleanup Materials as Hazardous Waste S3->S4 S4->E

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Disposal Guide for Handling Bromoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Bromoacetanilide.

Essential Safety Information

This compound is a chemical that may cause skin, eye, and respiratory tract irritation.[1][2][3][4][5] The toxicological properties of this material have not been fully investigated.[1] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][7] Gloves must be inspected prior to use, and proper glove removal technique should be followed.[7]

    • Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][4] In some cases, impervious clothing may be necessary depending on the concentration and amount of the substance being handled.[7]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound. Exposure limits have not been established by ACGIH, NIOSH, or OSHA.[1]

PropertyValue
Molecular Formula C8H8BrNO
Molecular Weight 214.07 g/mol
Appearance Off-white to light yellow powder[1]
Melting Point 166 °C (331 °F)[8]
LD50 (Intraperitoneal, mouse) 250 mg/kg[7]

Operational Plan: Handling and Disposal of this compound

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Experimental Workflow

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh Solid 3. Weigh this compound (Avoid Dust Formation) Prepare Workspace->Weigh Solid Perform Experiment 4. Conduct Experiment Weigh Solid->Perform Experiment Decontaminate 5. Decontaminate Glassware & Surfaces Perform Experiment->Decontaminate Dispose Waste 6. Dispose of Waste in Labeled, Sealed Container Decontaminate->Dispose Waste Doff PPE 7. Doff PPE and Wash Hands Dispose Waste->Doff PPE

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[1][9]

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.[1][7]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[2][7] Remove and wash contaminated clothing before reuse.[1]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][8]

Accidental Release Measures

In case of a spill:

  • Evacuate: Evacuate personnel to a safe area.[7]

  • Ventilate: Ensure adequate ventilation.[1][7]

  • Containment: Clean up spills immediately, observing all personal protective equipment precautions.[1] Sweep up the material and place it into a suitable, closed container for disposal.[1][7] Avoid generating dusty conditions.[1]

  • Environmental Precautions: Do not let the product enter drains.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[1][7]

  • Professional Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]

  • Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]

Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Collection cluster_disposal Disposal Collect Waste 1. Collect Waste in a Suitable, Labeled Container Seal Container 2. Securely Seal the Container Collect Waste->Seal Container Contact Disposal 3. Contact a Licensed Waste Disposal Company Seal Container->Contact Disposal Transport 4. Arrange for Waste Transport Contact Disposal->Transport Incinerate 5. Incineration with a Combustible Solvent Transport->Incinerate

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.